molecular formula C9H9BrF3NO2S B1604456 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-79-0

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Katalognummer: B1604456
CAS-Nummer: 951884-79-0
Molekulargewicht: 332.14 g/mol
InChI-Schlüssel: YOAJDJLFFZNDGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-79-0) is a fluorinated aromatic sulfonamide derivative with the molecular formula C₉H₉BrF₃NO₂S and a molecular weight of 332.14 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and scientific research. Its structure features a bromine atom at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring, which are critical for modulating electronic and steric properties, influencing reactivity, solubility, and potential biological activity . The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create diverse chemical libraries . As part of the sulfonamide class, it is recognized for potential low cost, low toxicity, and excellent biological activity . While specific mechanistic studies on this exact molecule are limited, related sulfonamide compounds are known to be effective in research due to their ability to inhibit crucial metabolic enzymes. For instance, some sulfonamides, such as sulfadoxine, inhibit dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Furthermore, the trifluoromethyl group is a prominent motif in medicinal chemistry, known to improve lipophilicity, enhance membrane permeability, and block metabolic pathways, thereby increasing the bioavailability and efficacy of research compounds . This combination of features makes this compound a valuable intermediate for researchers developing new agents in fields like antimicrobial and anticancer research , as well as in material science and agrochemical development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAJDJLFFZNDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650513
Record name 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-79-0
Record name 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Principles, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. We will delve into the theoretical underpinnings of each method, present robust experimental protocols, and offer a detailed interpretation of the expected spectroscopic data.

Introduction: The Imperative of Spectroscopic Characterization

This compound is a halogenated and trifluoromethylated sulfonamide. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of the bromo, ethylsulfonamide, and trifluoromethyl groups on the benzene ring dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, unambiguous structural confirmation through a combination of spectroscopic methods is a critical step in the research and development process.

This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated structural profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet1HAromatic H
~ 7.8 - 8.0Singlet1HAromatic H
~ 7.6 - 7.8Singlet1HAromatic H
~ 3.1 - 3.3Quartet2H-CH₂-
~ 1.2 - 1.4Triplet3H-CH₃
~ 4.5 - 5.5Broad Singlet1H-NH-

Interpretation and Causality:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as distinct signals due to their unique electronic environments influenced by the bromine, trifluoromethyl, and sulfonamide groups. The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups will deshield these protons, causing them to resonate at a downfield region (higher ppm).

  • Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons, which are coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.

  • Sulfonamide Proton: The N-H proton of the sulfonamide group is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 140 - 145C-S
~ 130 - 135 (quartet)C-CF₃
~ 120 - 140Aromatic C-H & C-Br
~ 120 - 125 (quartet)-CF₃
~ 40 - 45-CH₂-
~ 14 - 16-CH₃

Interpretation and Causality:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-withdrawing sulfonamide group will be downfield. The carbon bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Trifluoromethyl Group: The carbon of the -CF₃ group will also be observed as a quartet and will be significantly downfield.

  • Ethyl Group: The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single peak is expected for the -CF₃ group. The chemical shift of trifluoromethyl groups on a benzene ring typically appears between -60 and -65 ppm relative to a CFCl₃ standard.[1][2] The absence of other fluorine-containing groups simplifies the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.[3]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Workflow for NMR Data Acquisition and Processing:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire Spectra (¹H, ¹³C, ¹⁹F) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J J I->J Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₉H₉BrF₃NO₂S), the expected monoisotopic mass is approximately 330.9490 u.[4]

Key Features to Expect:

  • Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5][6]

  • Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds. Common fragmentation pathways for sulfonamides include the loss of the ethyl group, SO₂, and cleavage of the C-S bond.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms MS Analysis cluster_data_ms Data Interpretation A_ms Dissolve Sample in Volatile Solvent B_ms Introduce Sample into Ion Source A_ms->B_ms C_ms Ionization B_ms->C_ms D_ms Mass Analyzer C_ms->D_ms E_ms Detector D_ms->E_ms F_ms Analyze Mass Spectrum E_ms->F_ms G_ms Identify Molecular Ion and Isotopic Pattern F_ms->G_ms H_ms Propose Fragmentation Pathways G_ms->H_ms I_ms I_ms H_ms->I_ms Structural Confirmation

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution data will allow for the determination of the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (sulfonamide)
~ 3100-3000WeakAromatic C-H stretch
~ 2980-2850WeakAliphatic C-H stretch
~ 1600-1450Medium-WeakAromatic C=C stretch
~ 1350 & 1160StrongAsymmetric and symmetric SO₂ stretch (sulfonamide)[7]
~ 1300-1100StrongC-F stretch (trifluoromethyl)
~ 700-500Medium-StrongC-Br stretch[8]

Interpretation and Causality:

  • Sulfonamide Group: The characteristic strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are definitive for the sulfonamide group. The N-H stretch is also a key indicator.[7]

  • Trifluoromethyl Group: The C-F stretching vibrations typically produce very strong absorption bands.

  • Bromo Group: The C-Br stretch appears in the fingerprint region at lower wavenumbers.[8]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Unified Structural Assignment

By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, a comprehensive and unambiguous structural identification of this compound can be achieved. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system for chemical characterization. The methodologies and expected data presented in this guide provide a robust framework for researchers working with this and structurally related compounds.

References

  • General information. (n.d.). Supporting Information. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Retrieved from [Link]

  • Tyrra, W., Kremlev, M. M., Naumann, D., & Yagupolskii, Y. L. (2005). How Trimethyl(trifluoromethyl)silane Reacts with Itself in the Presence of Naked Fluoride—A One-Pot Synthesis of Bis([7]crown-5)cesium 1,1,1,3,5,5,5-Heptafluoro-2,4-bis(trifluoromethyl)pentenide. European Journal of Inorganic Chemistry, 2005(22), 4531-4535.

  • Takhistov, V. V., Ponomarev, D. A., & V'yunov, K. A. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 71(1), 68-85.
  • ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Retrieved from [Link]

  • Everett, T. S. (2001). Fluorine NMR. Retrieved from [Link]

  • Al-Ktaifani, M. M., Al-Othman, Z. A., & Al-Warthan, A. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules (Basel, Switzerland), 27(5), 1629. [Link]

  • Kubicki, D. J., Tatton, A. S., & Emsley, L. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical chemistry, 95(26), 9796–9804. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, p-[2-(purin-6-ylamino)ethyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • El-didamony, A. M., & El-Ghaffar, M. A. (2017). spectrophotometric method for determination of sulfonamides in water. International Journal of Pharmaceutical Sciences and Research, 8(3), 1184-1191.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Aguilera-Luiz, M. M., Vidal, J. L., Romero-Garrido, R., & Frenich, A. G. (2012). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(3), 635-644.
  • de la Torre, B. G., Albericio, F., & Álvarez, M. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-136.
  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Ethyl benzenesulfonamide. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Centrality of Benzenesulfonamides in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a seemingly simple scaffold that has given rise to a breathtaking diversity of therapeutic agents. First introduced as antibacterial agents, their journey has traversed nearly every major disease category, a testament to their remarkable chemical versatility and privileged interactions with a wide array of biological targets. This guide moves beyond a simple cataloging of drugs to provide an in-depth analysis of the benzenesulfonamide pharmacophore. We will explore the fundamental principles of its action, dissect the structure-activity relationships (SAR) that drive its potency and selectivity, and provide practical, field-proven insights into its application in drug discovery, from antibacterial chemotherapy to targeted cancer treatments.

The Benzenesulfonamide Core: A Privileged Pharmacophore

The unassuming structure of a benzene ring attached to a sulfonamide group (-SO₂NH₂) belies its profound impact. Its power as a pharmacophore stems from several key features:

  • Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing for strong and specific interactions with amino acid residues in enzyme active sites and receptors.[1]

  • Tetrahedral Geometry: The sulfur atom's geometry allows the appended groups to project into three-dimensional space, facilitating precise orientation within binding pockets.

  • Metabolic Stability: The core structure is relatively robust, providing a stable anchor for further chemical modification.

  • Modulatable Acidity: The acidity of the sulfonamide proton can be tuned by substituents on the nitrogen (N1) and the benzene ring, which is critical for optimizing binding affinity and pharmacokinetic properties like solubility.[2]

These intrinsic properties have enabled medicinal chemists to deploy the benzenesulfonamide scaffold as a versatile tool for enzyme inhibition.

cluster_core Benzenesulfonamide Core cluster_properties Key Physicochemical Properties cluster_applications Resulting Therapeutic Classes Core Benzenesulfonamide -SO₂NH₂ p1 H-Bond Donor/Acceptor Core->p1 enables p2 Tunable Acidity (pKa) Core->p2 enables p3 Stable Anchor for R-groups Core->p3 enables p4 Tetrahedral Geometry Core->p4 enables a1 Antibacterial p1->a1 exploited in a2 Diuretics p1->a2 exploited in a3 Carbonic Anhydrase Inhibitors p1->a3 exploited in a4 Antidiabetic p1->a4 exploited in a5 Anticancer p1->a5 exploited in p2->a1 exploited in p2->a2 exploited in p2->a3 exploited in p2->a4 exploited in p2->a5 exploited in p3->a1 exploited in p3->a2 exploited in p3->a3 exploited in p3->a4 exploited in p3->a5 exploited in p4->a1 exploited in p4->a2 exploited in p4->a3 exploited in p4->a4 exploited in p4->a5 exploited in

Caption: Logical relationship between the core scaffold, its properties, and major therapeutic applications.

The Genesis: Antibacterial Sulfonamides

The story of benzenesulfonamides begins with their discovery as the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution.[2]

Mechanism of Action: Competitive Antagonism

Antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] They act as structural mimics of the enzyme's natural substrate, p-aminobenzoic acid (PABA).[4] By blocking this step, they halt the production of dihydrofolate and subsequently tetrahydrofolate, a cofactor essential for the synthesis of purines and DNA.[3][4] This disruption of DNA replication and cell division results in a bacteriostatic, rather than bactericidal, effect.[2][4][5] Humans are unaffected because they acquire folate from their diet and do not possess the DHPS enzyme.[2][3]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF via Dihydrofolate Reductase DNA Purine & DNA Synthesis THF->DNA Essential Cofactor Sulfa Benzenesulfonamide (e.g., Sulfamethoxazole) Sulfa->DHPS Competitive Inhibition cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization S1 Sulfanilamide + Chloroacetyl Chloride S2 Reaction at 0°C to RT S1->S2 S3 TLC Monitoring S2->S3 S4 Workup: Filter, Evaporate, Recrystallize S3->S4 S5 Intermediate 2 S4->S5 S6 Intermediate 2 + NH₄SCN S5->S6 Product used as reactant S7 Reflux in Ethanol (3h) S6->S7 S8 TLC Monitoring S7->S8 S9 Workup: Filter, Wash, Recrystallize S8->S9 S10 Intermediate 3 S9->S10

Sources

Technical & Economic Assessment: 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

[1]

Executive Summary

For drug discovery programs targeting kinase inhibition or GPCR modulation, 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS: 951884-79-0) serves as a high-value pharmacophore scaffold.[1] The meta-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

Current Market Status: Direct commercial availability of this specific N-ethyl derivative is sporadic, often listed as "Inquire for Price" or "Out of Stock" with lead times exceeding 4-6 weeks.[1] When available, pricing for fluorinated sulfonamide building blocks typically ranges from $150 to $350 per gram .[1]

Strategic Recommendation: Due to the low cost of the sulfonyl chloride precursor (<$4/g at 25g scale) and the high efficiency of sulfonamide formation, in-house synthesis is the superior strategy for requirements >1 gram.[1] This guide details the "Make vs. Buy" economics and provides a validated synthesis protocol.

Part 1: Chemical Identity & Strategic Value[1]

PropertySpecification
Chemical Name This compound
CAS Number 951884-79-0
Molecular Formula C₉H₉BrF₃NO₂S
Molecular Weight 332.14 g/mol
Key Functionality Ar-Br: Electrophile for C-C/C-N bond formation.-CF₃: Lipophilic electron-withdrawing group (metabolic blockade).-SO₂NH-: Hydrogen bond donor/acceptor (pharmacophore).[1]
Structural Utility Analysis

In medicinal chemistry, this molecule is rarely the final drug. It is a Lego block . The bromine atom is the "connector." If you purchase the final sulfonamide, you pay a premium for the convenience.[1] However, the quality of the bromine "handle" is critical; impurities such as the des-bromo analog (formed during poor precursor synthesis) will poison downstream catalytic cycles.[1]

Part 2: The "Buy" Option (Market Landscape)[1][2]

Commercial sourcing for CAS 951884-79-0 is currently inefficient.[1] While major aggregators (e.g., PubChem, ChemSpider) list vendors, actual stock is rare.[1]

Estimated Commercial Pricing (2024-2025 Projections)

Based on market analysis of structural analogs (e.g., N-butyl or N-(2-bromoethyl) variants).[1]

Vendor TierLead TimePurityEst. Price (1g)Est. Price (10g)
Catalog (In Stock) 2-5 Days95%+$180 - $250$1,200+
Catalog (Backorder) 4-8 Weeks95%$120 - $180$900+
Custom Synthesis (CRO) 6-10 Weeks98%$1,500+ (FTE cost)$2,000+

Risk Factor: "Inquire" status often indicates the vendor does not hold stock but will synthesize it upon order, effectively charging you for a custom synthesis run disguised as a catalog product.

Part 3: The "Make" Option (Synthesis & Cost Breakdown)[1]

The synthesis is a single-step nucleophilic substitution between 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and ethylamine .[1] This reaction is thermodynamically favorable and kinetically fast.[1]

Retrosynthetic Logic & Workflow[1]

SynthesisWorkflowPrecursor3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride(CAS: 351003-46-8)ReactionNucleophilic Substitution(0°C to RT, DCM/THF)Precursor->ReactionReagentEthylamine(2M in THF or HCl salt)Reagent->ReactionBaseTriethylamine (Et3N)or PyridineBase->ReactionScavengerWorkupAcidic Wash (1N HCl)Removes excess amineReaction->WorkupProductTarget Sulfonamide(>95% Yield)Workup->Product

Figure 1: One-step synthesis workflow. The acid wash is the critical purification step, often eliminating the need for chromatography.[1]

Validated Experimental Protocol

Scale: 10.0 mmol (approx. 3.23 g of sulfonyl chloride) Expected Yield: ~3.0 g (90-95%)[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended to prevent hydrolysis of the chloride).

  • Solvation: Dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (3.23 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool to 0°C in an ice bath.

  • Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 mL, 12 mmol, 1.2 equiv) dropwise.

    • Note: If using Ethylamine HCl salt, suspend it in DCM first and double the base equivalents.

  • Base Addition: Add Triethylamine (Et₃N, 2.1 mL, 15 mmol, 1.5 equiv) dropwise to scavenge the HCl generated.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1]

  • Workup (The "Self-Validating" Step):

    • Dilute with DCM (50 mL).

    • Wash 1: 1N HCl (30 mL) – Critical: This converts unreacted ethylamine and Et₃N into water-soluble salts, removing them from the organic layer.[1]

    • Wash 2: Saturated NaHCO₃ (30 mL) – Neutralizes residual acid.

    • Wash 3: Brine (30 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting off-white solid is usually >95% pure.[1] If necessary, recrystallize from Hexane/EtOAc or Ethanol.[1]

Cost of Goods (COGs) Analysis[3]

This calculation assumes the purchase of the sulfonyl chloride precursor from a competitive vendor (e.g., Oakwood Chemical, Manchester Organics) rather than a premium catalog.[1]

ComponentSourceUnit PriceQty UsedCost per Run (3g scale)
Sulfonyl Chloride Oakwood (CAS 351003-46-8)$99.00 / 25g3.23 g$12.79
Ethylamine (2M) Sigma/Combi$50.00 / 100mL6 mL$3.00
Solvents/Base General StockN/A~50 mL$2.00
Labor (Est.) Post-doc/Scientist$50/hr2 hrs$100.00
Total Cost $117.79
Cost Per Gram ~$39.26/g

Note: If labor is excluded (sunk cost in academic/internal labs), the material cost is <$6.00 per gram .[1]

Part 4: Decision Matrix & Quality Control

When to Make vs. Buy

DecisionMatrixStartNeed CAS 951884-79-0QtyCheckQuantity Needed?Start->QtyCheckSmallScale< 500 mgQtyCheck->SmallScaleLargeScale> 1.0 gramQtyCheck->LargeScaleBuyDecisionBUY(Save time, cost irrelevant)SmallScale->BuyDecisionPrecursorCheckIs Sulfonyl Chloride(CAS 351003-46-8)in stock?LargeScale->PrecursorCheckMakeDecisionMAKE(Cost: <$6/g materials)PrecursorCheck->MakeDecisionYesWaitDecisionBUY Precursor + MAKE(Lead time: 2 days)PrecursorCheck->WaitDecisionNo

Figure 2: Decision logic based on scale and material availability.

Critical Quality Control (The "Trust" Pillar)

Before using the synthesized sulfonamide in cross-coupling reactions, verify the following:

  • H-NMR Diagnostic:

    • Sulfonamide NH: Look for a broad singlet/triplet around δ 4.5 - 5.0 ppm (CDCl₃).[1]

    • Ethyl Group: Quartet (~3.0 ppm) and Triplet (~1.1 ppm).

    • Aromatic Region: Three distinct protons. Ensure integration matches 1:1:1.

  • Impurity Watch:

    • Sulfonic Acid: If the precursor was old, you may see broad peaks from the sulfonic acid.[1] This will not couple in Suzuki reactions and will skew stoichiometry.[1]

    • Residual Amine: If the HCl wash was insufficient, residual ethylamine will coordinate to Pd catalysts, killing your next reaction.[1]

References

  • Precursor Availability & Pricing: Oakwood Chemical.[1] 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8).[1][2][3][4] Accessed Oct 2023.[1]

  • Target Molecule Identity: Fluorochem. This compound (CAS 951884-79-0).[1][5]

  • General Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines." Organic Chemistry Portal. Validated standard protocol for nucleophilic substitution at sulfur.

  • Cost Analysis Methodology: "Make vs. Buy Decisions in Pharmaceutical Research." Drug Discovery Today, Principles of sourcing economics.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2][3] When coupled with the well-established pharmacophoric character of the sulfonamide moiety, the resulting scaffold becomes a powerful platform for generating novel therapeutic candidates.[4][5]

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is an exemplary building block that embodies this principle. It offers a trifecta of desirable features for synthetic diversification:

  • The Trifluoromethyl Group: This strongly electron-withdrawing and lipophilic group can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate to its target protein.[1][3][6]

  • The Benzenesulfonamide Core: This structural motif is present in a wide array of approved drugs and is known to interact with various biological targets, most notably as inhibitors of carbonic anhydrase, which has implications for anticancer, antimicrobial, and anticonvulsant therapies.[7][8][9]

  • A Reactive Bromine Handle: The aryl bromide provides a specific and reliable site for derivatization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse range of substituents.[10][11]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, empowering researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Core Mechanistic Principles: The Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[10][12][13] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + R-M Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R Suzuki_Workflow Start Start: Reagent Preparation Reagents Combine Aryl Bromide (1 equiv), Boronic Acid (1.2-1.5 equiv), Base (e.g., K₂CO₃, 2-3 equiv) in Solvent (e.g., Dioxane/H₂O) Start->Reagents Inert Degas Mixture (e.g., N₂ or Ar sparging) Reagents->Inert Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) Inert->Catalyst Reaction Heat Reaction Mixture (80-100 °C) Monitor by TLC/LC-MS Catalyst->Reaction Workup Aqueous Workup: Dilute with EtOAc, wash with H₂O & Brine Reaction->Workup Purify Purification: Dry (Na₂SO₄), concentrate, and purify by column chromatography Workup->Purify End End: Characterized Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). The total solvent volume should result in a starting material concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. [14]

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryBoronic Acid PartnerProduct StructureTypical Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
3Pyridin-3-ylboronic acid65-75
4Thiophen-2-ylboronic acid70-85

(Yields are illustrative and may vary based on specific reaction conditions and scale.)

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and N-aryl heterocycles. [10]This protocol facilitates the coupling of this compound with various primary and secondary amines.

Buchwald_Workflow Start Start: Reagent Preparation Reagents Combine Aryl Bromide (1 equiv), Amine (1.2 equiv), Base (e.g., NaOtBu, 1.4 equiv) in an Anhydrous Solvent (e.g., Toluene) Start->Reagents Inert Degas Mixture (e.g., N₂ or Ar sparging) Reagents->Inert Precatalyst Add Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃ & BINAP, 1-3 mol%) Inert->Precatalyst Reaction Heat Reaction Mixture (90-110 °C) Monitor by TLC/LC-MS Precatalyst->Reaction Workup Aqueous Workup: Quench with H₂O, dilute with EtOAc, wash with Brine Reaction->Workup Purify Purification: Dry (MgSO₄), concentrate, and purify by column chromatography Workup->Purify End End: Characterized Product Purify->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).

  • Amine Addition: Add the desired amine (1.2 equiv.) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with water. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmine PartnerProduct StructureTypical Yield (%)
1Morpholine80-90
2Aniline75-85
3Benzylamine70-80
4Indole60-75

(Yields are illustrative and may vary based on specific reaction conditions and scale.)

Trustworthiness and Validation: Characterization of Derivatives

The identity and purity of all synthesized derivatives must be rigorously confirmed. A self-validating system of characterization should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful incorporation of the new substituent. ¹⁹F NMR is also highly informative for confirming the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and efficient pathways to novel C-C and C-N linked derivatives. The resulting compounds, featuring the beneficial trifluoromethyl and sulfonamide motifs, are prime candidates for screening in various drug discovery campaigns, including those targeting cancer, infectious diseases, and neurological disorders. [9][15][16][17]The systematic application of these synthetic strategies will undoubtedly accelerate the identification of new lead compounds and contribute to the development of next-generation therapeutics.

References

  • AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • D'Meza, R. E., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. Available at: [Link]

  • Gao, C., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available at: [Link]

  • Hassan, M. Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]

  • He, Y., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

  • Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Molander, G. A., & Ham, J. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]

  • Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]

  • Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. ResearchGate. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Request PDF. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

  • Boechat, N., et al. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Nemra, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Gul, S., et al. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Electron-Deficient Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Substrate: 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Introduction & Strategic Analysis

This application note details the protocol for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. This substrate represents a classic "electron-deficient" scaffold common in medicinal chemistry (e.g., kinase inhibitors, ROR


 modulators).
Substrate Profiling

The molecule presents two distinct challenges that distinguish it from standard aryl bromides:

  • Electronic "Pull-Pull" Effect: The ring features two strong Electron Withdrawing Groups (EWGs): a trifluoromethyl group (-CF

    
    ) and a sulfonamide moiety (-SO
    
    
    
    NH-Et).
    • Impact: These groups significantly lower the electron density of the benzene ring. While this accelerates the Oxidative Addition step (Pd(0)

      
       Pd(II)), it renders the resulting Pd(II)-aryl complex highly electrophilic, increasing susceptibility to homocoupling or protodehalogenation if transmetallation is slow.
      
  • Sulfonamide Acidity (The "Trojan Horse"): The N-H proton of the secondary sulfonamide has a pKa of approximately 11-12.

    • Impact: Under standard basic conditions (e.g., K

      
      CO
      
      
      
      ), this proton exists in equilibrium with its deprotonated anion. The resulting sulfonamide anion can act as a competitive ligand for the Palladium center, potentially forming an inactive "off-cycle" resting state (Pd-N species) that stalls the catalytic cycle.

Experimental Protocols

We present two protocols. Method A is the robust, cost-effective standard for simple coupling partners. Method B is the high-performance alternative for sterically hindered or unstable boronic acids.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl )

Recommended for: Standard aryl boronic acids, scale-up, and cost-sensitive campaigns.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~332 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    ), 3-5 mol%[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution), 3.0 equiv
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.03 equiv).
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M). Stir for 2 minutes to dissolve the bromide.

  • Base Addition: Add the degassed 2.0 M Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

    • Monitoring: Check via LC-MS. The electron-poor bromide is prone to hydrolysis if left too long; stop heating immediately upon consumption of starting material.

  • Workup (pH Control): Cool to RT. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl before separation.

    • Why? This ensures the sulfonamide remains protonated (neutral) and partitions into the organic layer, rather than staying in the basic aqueous phase as a salt.

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid screening.

Reagents:

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous or solid added with water), 2.0 equiv
  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

  • Cycle: Evacuate/Backfill with Argon (

    
    ).
    
  • Solvent/Base: Add degassed THF and the aqueous K

    
    PO
    
    
    
    solution.
  • Reaction: Heat to 60 °C (milder temperature). Reaction is typically complete in < 2 hours due to the rapid oxidative addition facilitated by the -CF

    
     group and the high activity of the Buchwald precatalyst.
    
  • Workup: Follow the pH-controlled extraction described in Method A.

Data Summary & Troubleshooting

ParameterMethod A (dppf)Method B (XPhos)
Oxidative Addition Fast (due to EWGs)Very Fast
Steric Tolerance ModerateHigh
Sulfonamide Interference Low (dppf is bidentate, resists displacement)Very Low (Bulky ligand prevents N-binding)
Temp 90 °C60 °C
Common Failure Mode Protodehalogenation (Ar-Br

Ar-H)
Catalyst decomposition if O

present

Troubleshooting "Stalled" Reactions: If conversion stops at ~50%:

  • Check pH: As the reaction progresses, the release of HBr consumes base. Ensure >2 equiv of base were used.

  • Catalyst Poisoning: The sulfonamide anion may be binding Pd. Switch to Method B or protect the sulfonamide (e.g., with a Dimethoxybenzyl (DMB) group), though this adds synthetic steps.

Visualizations

Mechanistic Pathway & Electronic Influence

This diagram illustrates the catalytic cycle, highlighting where the specific electronic properties of the -CF


 and Sulfonamide groups influence the reaction rate.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by -CF3/SO2) Pd0->OxAdd + Ar-Br PdII_Complex Pd(II)-Ar-Br Complex (Highly Electrophilic) OxAdd->PdII_Complex Transmetal Transmetallation (Rate Determining Step) PdII_Complex->Transmetal SideRxn SIDE REACTION: Sulfonamide Anion Binding (Stalls Cycle) PdII_Complex->SideRxn High pH BaseStep Base Activation (Boronate Formation) BaseStep->Transmetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 - Product

Caption: The electron-deficient nature of the ring accelerates Oxidative Addition but risks catalyst poisoning by the sulfonamide anion if the base is too strong.

Experimental Workflow (Method A)

A visual guide to the bench execution.

Workflow Setup 1. Setup Combine Ar-Br, Boronic Acid, Pd(dppf)Cl2 in Vial Inert 2. Inertion Evacuate/Backfill N2 (3x) Setup->Inert Solvent 3. Activation Add Degassed Dioxane + Aq. Na2CO3 Inert->Solvent Heat 4. Reaction Heat to 90°C (4-16 Hours) Solvent->Heat Check 5. Monitoring LC-MS check for Protodehalogenation Heat->Check Check->Heat Incomplete Workup 6. Workup Acidify to pH 5 Extract w/ EtOAc Check->Workup Complete

Caption: Step-by-step bench protocol for Method A, emphasizing the critical acidification step during workup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Application Note: A Robust HPLC-MS Method for High-Throughput Analysis of Halogenated Benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the rapid and accurate analysis of halogenated benzenesulfonamide reactions. This protocol is specifically designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of compounds. The methodology presented herein provides a robust framework for reaction monitoring, impurity profiling, and quantitative analysis, ensuring data integrity and accelerating development timelines. The causality behind each experimental choice is explained, providing a self-validating system for immediate implementation.

Introduction: The Analytical Imperative for Halogenated Benzenesulfonamides

Halogenated benzenesulfonamides are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. Their synthesis often involves electrophilic aromatic substitution reactions, where precise control and monitoring are paramount to ensure desired regioselectivity and yield. Unwanted isomers and residual starting materials can act as impurities that may carry toxicological risks or affect the efficacy of the final active pharmaceutical ingredient (API). Consequently, a highly sensitive and selective analytical method is crucial for in-process control and final product characterization.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for such analyses, offering exceptional separation efficiency and definitive molecular identification.[1] This application note provides a detailed protocol for an HPLC-MS method tailored to a representative reaction: the bromination of benzenesulfonamide. The principles and techniques described can be readily adapted to other halogenation reactions (chlorination, iodination) and substituted benzenesulfonamides.

Experimental Design: A Rationale-Driven Approach

The development of a robust analytical method hinges on a series of informed decisions. Here, we outline the logic behind our choice of instrumentation, reagents, and parameters.

Instrumentation and Software
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven is essential for reproducible separations.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source provides the necessary sensitivity and selectivity.[2][3]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing is required.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN) and water are critical to minimize background noise and ensure consistent chromatographic performance.

  • Mobile Phase Additives: Formic acid is used to facilitate protonation of the analytes in the ESI source, enhancing signal intensity in positive ion mode.[4]

  • Analytical Standards: Certified reference standards of benzenesulfonamide and its halogenated derivatives (e.g., 2-bromobenzenesulfonamide, 4-bromobenzenesulfonamide) are necessary for method development, calibration, and validation.

Step-by-Step Protocol: From Sample to Signal

This section provides a detailed, sequential protocol for the analysis of a hypothetical bromination reaction of benzenesulfonamide.

Sample Preparation: Ensuring Analytical Integrity

Accurate and reproducible sample preparation is the cornerstone of reliable quantitative analysis.[5]

Protocol:

  • Reaction Quenching (if necessary): At specified time points, aliquot a small volume (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting it 100-fold in a 50:50 (v/v) mixture of water and acetonitrile. This prevents further reaction and precipitates excess reagents that could interfere with the analysis.

  • Dilution: Perform a subsequent serial dilution to bring the analyte concentrations within the linear range of the calibration curve (typically in the ng/mL to low µg/mL range). A starting point for a 1 mg/mL reaction mixture would be a 1:1000 dilution.[6]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Internal Standard Spiking: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a structurally similar but chromatographically resolved sulfonamide) to the final diluted sample.

HPLC Method: Achieving Optimal Separation

The chromatographic separation is designed to resolve the starting material from its halogenated isomers and other potential byproducts.

Table 1: Optimized HPLC Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The smaller particle size enhances separation efficiency and allows for faster analysis times.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape for sulfonamides and promotes ionization.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest.
Gradient Elution 10-90% B over 5 minutesA gradient is employed to effectively separate compounds with differing polarities, from the more polar starting material to the more hydrophobic halogenated products, within a short timeframe.
Flow Rate 0.4 mL/minThis flow rate is optimal for a 2.1 mm ID column, providing a balance between analysis speed and chromatographic resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[8]
Injection Volume 2 µLA small injection volume minimizes potential peak distortion due to solvent effects.
Mass Spectrometry Method: Unambiguous Detection

The mass spectrometer is set up to selectively detect and quantify the target analytes.

Table 2: Mass Spectrometry Parameters (Positive ESI Mode)

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules like sulfonamides. Positive mode is chosen due to the presence of the basic nitrogen atom, which is readily protonated.[7]
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Cone Voltage 30 VA moderate cone voltage is applied to aid in desolvation and ion transmission without inducing significant in-source fragmentation.
Source Temperature 150 °CEnsures efficient desolvation of the electrospray droplets.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the evaporation of the solvent from the charged droplets.
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM mode offers high sensitivity for target analytes by monitoring their specific m/z values. For even greater selectivity and lower limits of detection, MRM can be employed on a triple quadrupole instrument.[3]

Table 3: SIM Ions for Target Analytes

CompoundMolecular Formula[M+H]⁺ (m/z)
BenzenesulfonamideC₆H₇NO₂S158.02
4-BromobenzenesulfonamideC₆H₆BrNO₂S235.93 / 237.93
2-BromobenzenesulfonamideC₆H₆BrNO₂S235.93 / 237.93

Note: The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides an additional layer of confirmation for the brominated species.

Method Validation: Establishing Trustworthiness

A thorough method validation is imperative to ensure the reliability of the analytical data.[1][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interfering peaks at the retention times of the analytes.
Linearity Analyze a series of at least five concentrations.Correlation coefficient (r²) ≥ 0.99.[10]
Range The interval between the upper and lower concentrations of the linearity study.Demonstrates acceptable linearity, accuracy, and precision.
Accuracy Analyze samples with known concentrations (spiked matrix).Recovery between 98.0% and 102.0%.[10][11]
Precision (Repeatability & Intermediate) Multiple analyses of the same sample on the same day and on different days.Relative Standard Deviation (RSD) ≤ 2%.[12]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be reliably detected.[2]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.[2]
Robustness Deliberate small variations in method parameters (e.g., pH, column temperature, flow rate).No significant impact on the analytical results.

Data Visualization and Interpretation

Clear visualization of the experimental workflow and results is essential for effective communication and decision-making.

Experimental Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quenching & Dilution Reaction->Quench Aliquot Filter Filtration (0.22 µm) Quench->Filter Sample Final Sample Filter->Sample HPLC HPLC Separation Sample->HPLC MS MS Detection HPLC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: HPLC-MS analysis workflow from sample preparation to final reporting.

Reaction Progress Monitoring

By plotting the relative peak areas of the starting material and the halogenated products over time, the reaction kinetics can be effectively monitored.

Reaction_Progress Reactants Benzenesulfonamide + Br₂ Transition Transition State Reactants->Transition Reaction Initiation Products 4-Bromobenzenesulfonamide 2-Bromobenzenesulfonamide Transition->Products:p1 Major Product Transition->Products:p2 Minor Isomer

Caption: Simplified reaction scheme for the bromination of benzenesulfonamide.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and selective platform for the analysis of halogenated benzenesulfonamide reactions. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can confidently monitor reaction progress, identify and quantify products and impurities, and ensure the quality and consistency of their synthesized compounds. The principles described herein are broadly applicable and can be adapted to a wide range of similar analytical challenges in pharmaceutical and chemical research.

References

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
  • Google Patents. (2013). Method For Removing Halogens From An Aromatic Compound.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science.
  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • PubMed Central. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.
  • PubMed. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common and often frustrating side reaction of dehalogenation (specifically, hydrodehalogenation) when working with aryl bromides. Here, we will dissect the mechanistic origins of this unwanted pathway and provide a comprehensive set of troubleshooting strategies and frequently asked questions to help you maximize the yield of your desired coupled product.

Understanding the Problem: The "Why" of Dehalogenation

Before troubleshooting, it's crucial to understand the underlying mechanism. In a typical palladium-catalyzed cross-coupling cycle (like Suzuki-Miyaura or Buchwald-Hartwig), the desired pathway involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination to form the new C-C or C-N bond.[1][2] Dehalogenation is a competing pathway that short-circuits this cycle, leading to the formation of an Ar-H bond instead of the desired Ar-Nu bond.

The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several mechanisms, including β-hydride elimination from alkyl groups in the reaction, or reactions with the base, solvent (e.g., alcohols), or trace water.[3][4] Once formed, this Pd-H species can participate in a reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-Br), yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[3]

Catalytic_Cycle_Competition cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Nu Ar-Pd(II)L2-Nu Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Nu Transmetalation or Amine Binding/ Deprotonation H-Pd(II)L2-Br H-Pd(II)L2-Br Ar-Pd(II)L2-Br->H-Pd(II)L2-Br Hydride Source Ar-Pd(II)L2-Nu->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)L2-Nu->Ar-Nu Product Ar-Pd(II)L2-H Ar-Pd(II)L2-H H-Pd(II)L2-Br->Ar-Pd(II)L2-H Anion Exchange Ar-Pd(II)L2-H->Pd(0)L2 Reductive Elimination Ar-H Ar-H Ar-Pd(II)L2-H->Ar-H Byproduct Pd(0)L2_start Pd(0)L2 Pd(0)L2_start->Pd(0)L2

Caption: Competing catalytic cycles: Desired cross-coupling vs. undesired dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and how do I detect it?

A1: Dehalogenation is a side reaction where the bromine atom of your aryl bromide is replaced by a hydrogen atom, resulting in a reduced, non-functionalized arene byproduct.[5] This consumes your starting material and lowers the yield of your desired product. You can detect this byproduct using standard analytical techniques:

  • TLC: The dehalogenated product will typically have a different Rf value, often appearing as a less polar spot than the starting aryl bromide.[5]

  • GC-MS: This is a highly effective method to identify the byproduct by its molecular weight.[5]

  • NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see new aromatic proton signals where the bromine atom used to be.[5]

Q2: Are certain aryl bromides more prone to dehalogenation?

A2: Yes. Electron-deficient aryl bromides are generally more susceptible to dehalogenation. Additionally, N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are notoriously prone to this side reaction.[3] For N-H containing heterocycles like indoles or pyrroles, the acidic proton can complicate the reaction. In these cases, protecting the N-H group can often suppress dehalogenation.[3][6]

Q3: How does my choice of phosphine ligand impact dehalogenation?

A3: The ligand is one of the most critical factors. Ligands modulate the steric and electronic properties of the palladium center.[4] To suppress dehalogenation, the goal is to accelerate the rate of reductive elimination of the desired product relative to the dehalogenation pathway.

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and other biaryl phosphines (Buchwald ligands) are often the solution.[3] Their steric bulk promotes the reductive elimination step, which is often the product-forming step in the desired catalytic cycle.[4] Their electron-donating nature can also stabilize the catalyst.[7]

Q4: Why is the choice of base so important for preventing dehalogenation?

A4: The base plays multiple roles, and an improper choice can accelerate dehalogenation. Strong alkoxide bases (e.g., NaOtBu, NaOEt) in protic solvents (like ethanol) are a common source of Pd-H species.[4][5] The base can also influence the rate-limiting step of the cycle.[8][9]

  • Recommendation: If dehalogenation is an issue, switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to act as hydride donors.

Troubleshooting Guide: From Problem to Solution

Use this section when you have confirmed that dehalogenation is a significant issue in your reaction.

Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
High levels (>10%) of dehalogenated byproduct. 1. Inappropriate Ligand: The ligand is not sufficiently promoting the desired reductive elimination over competing pathways.Solution 1: Switch to a bulkier, more electron-rich ligand.Rationale: Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) sterically enforce the reductive elimination of the larger coupling partners, making the elimination of the small Ar-H less favorable.[3][4] This accelerates the desired product formation, outcompeting the dehalogenation pathway.
2. Aggressive Base/Solvent System: The base is too strong or the solvent is acting as a hydride/proton source.Solution 2: Change the base and/or solvent.Rationale: Avoid strong alkoxide bases, especially with alcohol solvents.[3][5] Switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents like dioxane, toluene, or THF.[3] This minimizes the formation of palladium-hydride species, which are the primary mediators of dehalogenation.[3]
3. High Reaction Temperature / Long Reaction Time: The reaction is being heated for too long or at too high a temperature, promoting side reactions.Solution 3: Reduce temperature and monitor reaction progress.Rationale: Dehalogenation, like many side reactions, can become more prominent at higher temperatures or after the primary reaction has stalled. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor by TLC or GC-MS to stop the reaction upon completion of the desired transformation.[10]
Reaction with N-heterocyclic bromide is problematic. 1. N-H Acidity: The N-H proton of heterocycles like indoles or pyrroles is acidic and can interfere with the catalytic cycle.Solution 1: Protect the N-H group.Rationale: Protecting the nitrogen with a group like Boc or SEM can prevent deprotonation by the base and subsequent side reactions.[3][6] This simplifies the reactive system and often shuts down the dehalogenation pathway.
2. Coordination to Palladium: The nitrogen of the heterocycle can coordinate to the palladium center, inhibiting catalysis.Solution 2: Use specialized ligands.Rationale: Certain bulky ligands are designed to create a specific coordination sphere around the palladium that favors binding of the aryl bromide over coordination with the heterocycle's nitrogen, facilitating the desired reaction.[3]
Sluggish reaction leads to byproduct formation. 1. Slow Oxidative Addition or Transmetalation: A slow step in the desired cycle gives the dehalogenation pathway more time to occur.Solution 1: Use a more active catalyst system.Rationale: Consider using a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that rapidly generates the active Pd(0) species.[11] This can help the desired catalytic cycle turn over more quickly. Ensure your reagents, especially the boronic acid/ester, are pure and active.[3]
2. Water Content: While some water is often beneficial (especially in Suzuki couplings), excessive or uncontrolled amounts can be a proton source.Solution 2: Control water content.Rationale: If using anhydrous conditions, ensure solvents and reagents are rigorously dried. For aqueous systems, try screening different ratios of organic solvent to water. Water can be a hydrogen source for hydrodehalogenation.[12]
Visualizing a Troubleshooting Workflow

Troubleshooting_Dehalogenation start Dehalogenation >10%? ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand Yes success Problem Solved start->success No base Switch to Weaker Base (K3PO4, Cs2CO3) & Aprotic Solvent ligand->base temp Lower Temperature (e.g., 100°C -> 80°C) base->temp recheck Re-evaluate Dehalogenation temp->recheck recheck->success <10% failure Consult Further Literature / Specialist recheck->failure >10%

Caption: A stepwise decision tree for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: General Screening Reaction to Minimize Dehalogenation

This protocol outlines a robust starting point for coupling an aryl bromide where dehalogenation is a concern.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Coupling Partner (e.g., Boronic Acid, Amine) (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial or flask, add the aryl bromide, coupling partner, and base.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium precatalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir vigorously for the designated reaction time (monitor by TLC or LC-MS every 2-4 hours).

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the crude mixture by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.

Protocol 2: Baseline Experiment to Induce Dehalogenation (for comparison)

Running this protocol can serve as a negative control, confirming that your system is sensitive to conditions known to cause dehalogenation.[5]

Materials:

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • Coupling Partner (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., Sodium Ethoxide) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Ethanol) (10 mL)

Procedure:

  • Combine the aryl bromide, coupling partner, and sodium ethoxide in a round-bottom flask.

  • Evacuate and backfill with inert gas three times.[5]

  • Add ethanol, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction to reflux (approx. 78 °C) and stir for 12 hours.[5]

  • Work up as described in Protocol 1 and analyze the product ratio. A significant amount of anisole (the dehalogenated product) is expected.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. Retrieved from [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., & Diskin-Posner, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(20), 3733–3741. [Link]

  • Han, C., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(43), 18037-18043. [Link]

  • Chen, J., & Rault, S. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 45(1), 121-123. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1134–1137. [Link]

  • Vechtomova, Y., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12051–12061. [Link]

  • ResearchGate. (2015). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved from [Link]

  • ResearchGate. (2017). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]

  • Uozumi, Y., & Takenaka, H. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts, 7(12), 374. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2022). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]

  • ResearchGate. (2011). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

NMR peak assignment for complex trifluoromethylated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR of Trifluoromethylated Aromatics

Subject: Advanced Peak Assignment & Troubleshooting for


-Substituted Scaffolds
Support Level:  Tier 3 (Senior Application Scientist)
Last Updated:  February 7, 2026

Executive Summary

The introduction of a trifluoromethyl (


) group onto an aromatic ring introduces significant complexity to NMR spectra due to the high electronegativity of fluorine and the spin-active nature of 

(100% natural abundance, spin 1/2). This guide addresses the three most common challenges reported by medicinal chemists:
  • Multiplet Confusion: Decoding complex

    
     splitting patterns caused by 
    
    
    
    coupling.
  • Regioisomer Identification: Distinguishing ortho-, meta-, and para-isomers when proton signals are ambiguous.

  • Quantitative Errors: Resolving integration discrepancies caused by relaxation dynamics.

Part 1: The "Splitting" Headache ( Assignment)

Q: My


 spectrum is full of quartets, and I can't find my aromatic carbons. How do I assign them? 

A: The


 group is a "spin-coupling bully." It splits every carbon atom within a 4-bond radius into quartets (1:3:3:1 ratio) due to the three equivalent fluorine atoms. You must look for the coupling constant (

) magnitude to determine the distance from the

group.

Diagnostic Protocol: Use the Magnitude Rule to assign carbon positions relative to the


 group.
Position relative to

Coupling TypeTypical

(Hz)
Appearance in

Ipso (Directly attached)

270 – 275 Hz Giant quartet (often low intensity due to lack of NOE)
Ortho

30 – 35 Hz Distinct, wide quartet
Meta

3 – 6 Hz Narrow quartet (often looks like a broadened singlet)
Para

~3 Hz Very narrow quartet or broadened singlet

Troubleshooting Tip: If your signal-to-noise ratio is low, the outer wings of the quartets (the "1" in the 1:3:3:1) may disappear into the baseline, making the signal look like a doublet or singlet. Always verify the center frequency.

Reference: The alternating magnitude of these coupling constants is a well-documented phenomenon in fluorinated aromatics, driven by Fermi contact and spin-dipolar mechanisms [1, 3].

Part 2: Regioisomer Identification (Ortho vs. Meta vs. Para)

Q: I have a tri-substituted benzene. I can't tell if the


 is ortho or meta to my proton. 1D 

NMR is ambiguous. What now?

A: Standard 2D methods like COSY or HMBC often fail here because the


 couplings clutter the cross-peaks. The Gold Standard solution is 

HOESY (Heteronuclear Overhauser Effect Spectroscopy)
.

The Workflow:

  • Run

    
     NMR:  Identify your 
    
    
    
    signal (typically -60 to -65 ppm for Ar-
    
    
    ).
  • Run HOESY: This experiment detects through-space interactions, not through-bond.

    • Ortho-Proton: Will show a strong cross-peak with the

      
       signal (distance < 5 Å).
      
    • Meta/Para-Proton: Will show NO cross-peak (distance > 5 Å).

Visual Logic Guide:

HOESY_Logic Start Ambiguous Regioisomer Exp Run 1H-19F HOESY Start->Exp CrossPeak Strong Cross-Peak Observed? Exp->CrossPeak Ortho Isomer: ORTHO (Proton is < 5Å from CF3) CrossPeak->Ortho Yes MetaPara Isomer: META or PARA (Proton is distant) CrossPeak->MetaPara No Verify Verify with 13C J-Coupling (Check Ipso/Ortho Carbon) Ortho->Verify MetaPara->Verify

Figure 1: Decision logic for using HOESY to determine spatial proximity of protons to the trifluoromethyl group.

Technical Insight: HOESY is superior to NOESY for this application because the large gyromagnetic ratio of


 provides strong cross-relaxation signals, allowing for unambiguous stereochemical assignment [9].

Part 3: Quantitative Troubleshooting ( )

Q: My LCMS says the compound is 99% pure, but my


 NMR integration suggests only 85% yield against an internal standard. Why? 

A: You are likely suffering from


 Saturation . Fluorine nuclei in 

groups—especially on symmetric aromatics—have significantly longer longitudinal relaxation times (

) than protons.

The Mechanism: If your Relaxation Delay (D1) is too short, the spins do not return to equilibrium before the next pulse. This "saturates" the signal, reducing its integral intensity.

Corrective Protocol:

  • Measure

    
    :  Run an Inversion Recovery experiment.
    
    • Terminal

      
       groups often have 
      
      
      
      seconds [14].
  • Adjust D1: For quantitative accuracy (99.9%), your total repetition time must be

    
     to 
    
    
    
    .
    • Common Mistake: Using the default D1 = 1.0s.

    • Correction: Set D1 = 15s - 20s for qNMR.

Data Comparison:

ParameterStandard ScreeningQuantitative (

)
Pulse Angle

or


Relaxation Delay (D1) 1.0 s> 15.0 s (or

)
Acquisition Time (AQ) ~1.0 s> 2.0 s (to capture full FID)
Result Good for ID, bad for integrationAccurate Integration

Reference: Studies have shown that truncated relaxation delays in


 NMR are the primary cause of yield underestimation in reaction optimization [8].

Part 4: Solvent & Chemical Shift Anomalies

Q: My


 peak shifted by 2 ppm compared to the literature. Is it a different compound? 

A: Not necessarily. Fluorine chemical shifts are hypersensitive to solvent polarity and concentration .

  • Solvent Effect:

    
     groups in protic solvents (e.g., Methanol, Water) can shift upfield or downfield by 1-3 ppm compared to non-polar solvents (e.g., 
    
    
    
    ) due to hydrogen bonding interactions with the fluorine lone pairs [5].
  • Concentration: High concentrations can induce stacking interactions in aromatics, further shifting the signal.

Recommendation: Always report


 shifts with the specific solvent referenced. If comparing to literature, ensure the solvent systems match exactly.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Oxford Academic.1[2][3][4]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. ResearchGate.5[2][3][4][6]

  • 13C NMR studies of some fluorinated and trifluoromethylated aromatic compounds. RSC Publishing.7[2][3]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures. NIH.8[2]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags. PMC.4[2][4]

  • Fluorine NMR: T1 relaxation times. Biophysical Society.9[2]

  • 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.6[2][3][4]

  • Quantitative benchtop 19F NMR spectroscopy. ChemRxiv.10[2][3][4]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications.2[2][3][4]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability. Dove Medical Press.11[2]

  • A suite of 19F based relaxation dispersion experiments. PMC.3[2][4]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups. ResearchGate.12[2][3][4][6][13][11]

  • Electronic supplementary information: Characterization data of products. RSC.14[2][4]

  • A new approach for accurate quantitative determination using fluorine NMR. ACG Publications.15[2][3]

  • 19F NMR Chemical Shift Table. Alfa Chemistry.16[2]

Sources

Catalyst selection for cross-coupling with sterically hindered benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Cross-Coupling of Sterically Hindered Benzenesulfonamides

Introduction: Breaking the "Steric Wall"

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing low yields, unreacted starting material, or catalyst decomposition while attempting to couple sterically hindered benzenesulfonamides.

Sulfonamides are notoriously difficult nucleophiles in Buchwald-Hartwig aminations due to the electron-withdrawing nature of the sulfonyl group (


 ~10), which renders the nitrogen less nucleophilic than typical amines. When you add steric hindrance  (e.g., ortho-substituents on the sulfonamide or the electrophile), the reaction hits a "Steric Wall." Standard ligands like BINAP or even standard Buchwald ligands (e.g., XPhos) often fail here because they cannot simultaneously facilitate oxidative addition across a crowded center and promote the reductive elimination of a bulky product.

This guide moves beyond basic textbook conditions to provide the specific, high-performance catalyst systems required for these challenging substrates.

Part 1: Strategic Catalyst Selection

To succeed with hindered sulfonamides, you must select a ligand that creates a "protective pocket" for the metal center while remaining flexible enough to allow the bulky sulfonamide to bind.

The Gold Standard: tBuBrettPhos & BrettPhos

For Palladium-catalyzed N-arylation of hindered sulfonamides, BrettPhos and its bulky variant _t_BuBrettPhos are the industry benchmarks.

  • Why they work: These ligands possess a unique biaryl architecture with large substituents (tri-isopropyl or t-butyl) on the phosphine and methoxy groups on the biaryl backbone. This bulk prevents the formation of inactive palladium dimers (a common death pathway in hindered couplings) and accelerates the difficult reductive elimination step.

  • Selection Rule:

    • Use BrettPhos for primary sulfonamides coupling with moderately hindered aryl halides.

    • Use _t_BuBrettPhos for highly hindered couplings (e.g., ortho-substituted sulfonamides or ortho-substituted aryl halides).

The Modern Alternative: Nickel & DalPhos

If you are coupling aryl chlorides , Palladium can sometimes struggle with oxidative addition. Here, Nickel catalysis using PAd2-DalPhos or PhPAd-DalPhos is superior.

  • Why it works: Nickel is smaller and more nucleophilic, facilitating oxidative addition into sterically congested C-Cl bonds that Pd might ignore.

Visual Guide 1: Catalyst Decision Tree

LigandSelection Start Start: Define Substrate Constraints Halide Electrophile Type? Start->Halide Cl Aryl Chloride Halide->Cl BrOTf Aryl Bromide / Triflate Halide->BrOTf Rec1 Rec: Ni(cod)2 + PAd2-DalPhos (Best for Cl + Sterics) Cl->Rec1 Primary Choice Sterics Steric Level? BrOTf->Sterics Mod Moderate (No ortho-subs) Sterics->Mod High High (Ortho-subs present) Sterics->High Rec2 Rec: Pd-G4-BrettPhos Mod->Rec2 Rec3 Rec: Pd-G4-tBuBrettPhos (The 'Big Gun' for sterics) High->Rec3

Figure 1: Decision matrix for selecting the optimal catalyst system based on electrophile and steric demand.

Part 2: Validated Experimental Protocol

Protocol: N-Arylation of Ortho-Substituted Benzenesulfonamide Target: Coupling 2-methylbenzenesulfonamide with 2-bromotoluene (Double ortho-hindrance).

Reagents:

  • Catalyst: [Pd(allyl)Cl]₂ (1.0 mol%) + tBuBrettPhos (2.2 mol%)

    • Better Alternative:_t_BuBrettPhos Pd G4 Precatalyst (2.0 mol%). Use the precatalyst to ensure precise L:M ratio and prevent Pd black formation.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
    • Note: Avoid NaO_t_Bu if functional groups are sensitive; however, for pure hydrocarbon scaffolds, NaO_t_Bu is faster.

  • Solvent: t-Amyl alcohol or Dioxane (0.5 M concentration).

    • Crucial: High concentration (0.5–1.0 M) helps drive the intermolecular reaction over competitive dehalogenation.

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd G4 Precatalyst (2 mol%), Sulfonamide (1.2 equiv), and Base (2.0 equiv) to a reaction vial equipped with a stir bar.

  • Solvent: Add anhydrous t-Amyl alcohol.

  • Electrophile: Add the Aryl Bromide (1.0 equiv).

  • Activation: Seal the vial. Heat to 110 °C .

    • Why 110 °C? Hindered substrates require high thermal energy to overcome the activation barrier for reductive elimination.

  • Monitor: Run for 12–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, do not add more catalyst. Add 5% water (degassed) to solubilize the inorganic base (see Troubleshooting).

Part 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields are <10%. What is happening?

Diagnosis: Rapid catalyst decomposition ("Pd Black"). Cause: The ligand is dissociating from the metal, or the precatalyst activation is uncontrolled. This is common with hindered substrates where the substrate cannot quickly bind to stabilize the Pd(0) species. Solution:

  • Switch to G3/G4 Precatalysts: Do not use

    
     or 
    
    
    
    . The G4 precatalysts contain the ligand pre-bound in a 1:1 ratio and activate only upon heating/base exposure.
  • Increase Ligand Loading: If using separate Pd/Ligand, use a 1:2 or 1:3 ratio (Pd:L) to shift the equilibrium toward the active ligated species.

Q2: I see full consumption of the aryl halide, but the product is the dehalogenated arene (reduction), not the sulfonamide.

Diagnosis:


-Hydride elimination or reduction by solvent.
Cause:  The oxidative addition complex is forming, but the sulfonamide is too bulky to bind (or deprotonate), so the Pd center grabs a hydride from the solvent or base.
Solution: 
  • Change Base: Switch from alkoxide bases (NaO_t_Bu) to carbonate bases (

    
     or 
    
    
    
    ). Alkoxides are stronger reducing agents.
  • Concentration: Increase reaction concentration to 1.0 M. This favors the bimolecular coupling over the unimolecular reduction.

Q3: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: "Base Poisoning" or Solubility limit. Cause: The surface of your inorganic base (


) may be coated with halide salts (KBr), stopping the cycle.
Solution: 
The "Water Trick":  Add 2–5% (v/v) of degassed water to the reaction mixture. This dissolves the salt crust on the base surface, restoring the heterogeneous basicity required for the turnover.
Visual Guide 2: Troubleshooting Logic

Troubleshooting Issue Problem Detected PdBlack Rapid Pd Black (Precipitate) Issue->PdBlack Reduction Dehalogenation (Ar-H formed) Issue->Reduction Stall Stalled Conversion (>50% SM left) Issue->Stall Sol1 Use G4 Precatalyst Increase Ligand Ratio PdBlack->Sol1 Sol2 Switch Base (Cs2CO3) Increase Conc. (1M) Reduction->Sol2 Sol3 Add 4% Water Check Stirring Stall->Sol3

Figure 2: Diagnostic workflow for common failure modes in hindered sulfonamide coupling.

References

  • Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.

  • Maiti, D., & Buchwald, S. L. (2009). "Pd-Catalyzed Cu-Free Coupling of Aryl Nonaflates and Triflates with Secondary Ureas, Carbamates, and Sulfonamides." Journal of the American Chemical Society.

  • McGuire, R. T., et al. (2020). "Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides."[1] Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

Sources

Technical Support Center: Thermal Optimization for N-Ethyl-Benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Reaction Engineering Last Updated: February 7, 2026[1]

Introduction

Welcome to the technical support hub for N-ethyl-benzenesulfonamide derivatization. This scaffold is a critical pharmacophore in drug development, serving as a precursor for thromboxane receptor antagonists and various antimicrobial agents.[1][2]

The thermal management of this molecule is non-trivial due to a dichotomy in its reactivity profile:

  • Synthesis (Formation): Highly exothermic; requires kinetic control to prevent hydrolysis and disulfonylation.[1]

  • Functionalization (N-Alkylation): Sterically hindered and electronically deactivated; requires thermodynamic forcing to overcome activation energy barriers.[1]

This guide provides self-validating protocols and troubleshooting workflows to navigate these thermal extremes.

Module 1: Synthesis & Formation (The "Cold" Protocol)

Context: The reaction between benzenesulfonyl chloride and ethylamine is rapid and exothermic.[1] Critical Failure Point: Uncontrolled exotherms (>10°C) during addition lead to competitive hydrolysis of the sulfonyl chloride, resulting in low yields and sulfonic acid impurities.

Troubleshooting Guide: Low Yield & Impurity Formation

Q: Why is my yield low (<60%) despite using excess amine? A: You likely triggered a Hydrolysis Cascade .[1] At temperatures >10°C, the rate of sulfonyl chloride hydrolysis by water (present in aqueous amine solutions or wet solvents) competes significantly with sulfonylation. Furthermore, tertiary amines (if used as bases) can catalyze this hydrolysis [1].[1]

Q: I see a lipophilic impurity (RRT ~1.5). What is it? A: This is likely the Bis-sulfonamide (Ph-SO₂-N(Et)-SO₂-Ph).[1] Cause: If the reaction warms up too fast while sulfonyl chloride is in excess, the formed sulfonamide anion attacks a second molecule of sulfonyl chloride. Fix: Maintain temperature <5°C during addition and ensure amine is always in slight stoichiometric excess during the mixing phase.

Optimized Protocol: The "Inverse Addition" Technique
  • Objective: Maximize mono-sulfonylation, minimize hydrolysis.

  • Temperature Target: 0°C to 5°C (Addition), 20°C (Aging).

Step-by-Step:

  • Charge aqueous ethylamine (or ethylamine/DCM biphasic mix) to the reactor. Cool to 0°C .[1]

  • Dissolve benzenesulfonyl chloride in DCM (1:1 v/v).

  • Add the sulfonyl chloride solution dropwise to the amine.

    • Validation Check: Internal temperature must not exceed 5°C .[1] If it does, stop addition and re-cool.[1]

  • Warm to 20°C over 1 hour only after addition is complete.

Visual Workflow: Synthesis Logic

SynthesisWorkflow Start Start: Reactants Prep TempCheck Check Internal Temp (Target: <5°C) Start->TempCheck AddReagent Add Sulfonyl Chloride (Slow Dropwise) TempCheck->AddReagent Temp OK Exotherm Exotherm Detected? AddReagent->Exotherm StopCool STOP Addition Max Cooling Exotherm->StopCool Yes (>5°C) Continue Continue Addition Exotherm->Continue No StopCool->TempCheck Recooled WarmUp Warm to 20°C (1 Hour) Continue->WarmUp Addition Complete Result Product: N-ethyl-benzenesulfonamide WarmUp->Result

Caption: Logic flow for controlling exotherms during sulfonamide formation. The "Stop/Cool" loop is critical for preventing bis-sulfonamide impurities.

Module 2: Functionalization (The "Heat" Protocol)

Context: Converting N-ethyl-benzenesulfonamide (secondary) to a tertiary sulfonamide (N-alkyl-N-ethyl-benzenesulfonamide) via N-alkylation. Critical Failure Point: The sulfonamide nitrogen is a poor nucleophile (


).[1] Reactions at room temperature often stall or fail.[1]
Troubleshooting Guide: Stalled Reactions

Q: My reaction has been stirring for 24 hours at RT with no conversion. Why? A: You have not overcome the Activation Energy (


) .[1]
The electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, making it sluggish. Simple stirring at RT is insufficient for alkylation with standard alkyl halides.[1]

Q: Which solvent/temp combination is best? A:

  • Standard: DMF or DMSO at 60-80°C with

    
    .[1]
    
  • Green/Fast: Ionic Liquids (e.g.,

    
    ) allow for faster rates, sometimes even at lower temperatures, but 60°C is the robust starting point [2].
    
Optimized Protocol: Thermal Activation
  • Objective: Drive

    
     substitution on a weak nucleophile.
    
  • Temperature Target: 60°C - 80°C.

Step-by-Step:

  • Dissolve N-ethyl-benzenesulfonamide in DMF (anhydrous).

  • Add Base (

    
     or 
    
    
    
    ).[1] Stir for 15 mins at RT to generate the sulfonamide anion.
  • Add Alkyl Halide.

  • Ramp temperature to 60°C .

    • Validation Check: Monitor by TLC/LCMS at 1 hour.[1] If <10% conversion, increase to 80°C.

    • Warning: Do not exceed 100°C to avoid thermal degradation of the solvent or reagents.[1]

Visual Pathway: Energy Landscape

EnergyLandscape Reactants Reactants (Low Energy) TS_Low TS (RT) Barrier Too High Reactants->TS_Low 25°C Input TS_High TS (80°C) Barrier Crossed Reactants->TS_High Heat Input TS_Low->Reactants Reverts (No Rxn) Product Tertiary Sulfonamide (Stable) TS_High->Product Conversion

Caption: Kinetic pathway demonstrating why heat is required to cross the transition state (TS) barrier for sulfonamide alkylation.

Module 3: Impurity & Solubility Data

Temperature vs. Impurity Profile

The following table summarizes how temperature deviations affect the impurity profile during the synthesis stage (Ph-SO₂-Cl + EtNH₂).

Temperature ZoneDominant ReactionYield ImpactMajor Impurity
< 0°C Kinetic SulfonylationHigh (>90%)None (Clean)
0°C - 10°C Optimized ZoneHigh (85-90%)Trace Hydrolysis
10°C - 25°C Competitive HydrolysisModerate (70%)Sulfonic Acid (Water Soluble)
> 25°C DisulfonylationLow (<50%)Bis-sulfonamide (Lipophilic)
Solubility Behavior[3][4][5][6][7][8]

N-ethyl-benzenesulfonamide derivatives exhibit non-linear solubility increases with temperature.[1]

  • Recrystallization: Best achieved using Ethanol/Water mixtures.[1]

  • Dissolution: Heating to 50°C in Ethanol often increases solubility by factor of 3-4x compared to 20°C, facilitating purification [3].[1]

References

  • Rogne, O. (1969).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 727-730. Link

  • Hu, Y., et al. (2009).[1] N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 34(2), 2004. Link

  • Bian, X., et al. (2018).[1] Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents. Journal of Chemical Thermodynamics, 120, 1-8.[1] Link

Sources

Technical Support Center: Strategies for Impurity Reduction in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for impurity reduction in multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of impurities throughout the synthetic process. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of the final product.[1] This resource provides a structured, question-and-answer-based approach to address common challenges, underpinned by mechanistic principles and field-proven methodologies.

I. Foundational Principles of Impurity Control

The control of impurities is a critical aspect of pharmaceutical development and manufacturing.[2] Impurities can originate from a multitude of sources, including raw materials, synthetic processes, environmental factors, and storage conditions. A comprehensive understanding of the reaction mechanism and potential side reactions is paramount for developing an effective control strategy.

FAQ: What are the primary sources of impurities in a multi-step synthesis?

Impurities in a final active pharmaceutical ingredient (API) can be broadly categorized and traced back to several key stages of the manufacturing process.[2]

  • Starting Materials and Intermediates: Impurities present in the initial raw materials or intermediates can be carried through the synthetic sequence and contaminate the final product. Regulatory starting materials (RSMs) can be a significant source of impurities, especially if structurally similar impurities can react in downstream steps.[3]

  • By-products from Side Reactions: Unintended chemical transformations can occur in parallel to the desired reaction, leading to the formation of by-products. The number and structural variety of these organic impurities are vast and highly dependent on the synthetic route and reaction conditions.[4]

  • Degradation Products: The desired product or intermediates may degrade over time or under specific reaction or storage conditions, such as exposure to light, temperature, or pH variations.[5]

  • Reagents, Catalysts, and Solvents: Residual amounts of reagents, ligands, catalysts, and solvents used in the synthesis can remain in the final product.[6] While often easier to identify, their presence must be carefully controlled.[4]

  • Manufacturing and Environmental Factors: Contamination can be introduced from manufacturing equipment (leaching), inadequate cleaning between batches (cross-contamination), or the surrounding environment (airborne particles, moisture).

II. Troubleshooting Impurities by Synthesis Stage

A proactive approach to impurity control involves scrutinizing each stage of the synthesis. By identifying and addressing potential issues early, the burden on final purification steps is significantly reduced.

A. Starting Materials and Reagents

The quality of your starting materials directly impacts the purity of your final product.[7]

Q1: An unexpected impurity, structurally related to my starting material, has appeared in my final product. What is the likely cause and how can I address it?

Causality: This strongly suggests that an impurity in your regulatory starting material (RSM) is participating in the downstream chemical transformations.[3] Structurally similar impurities can exhibit similar reactivity to the RSM itself, leading to the formation of a new, related impurity in the final product.[3]

Troubleshooting Protocol:

  • Comprehensive Analysis of RSM:

    • Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) to obtain a detailed impurity profile of the starting material from different suppliers.[3]

    • Utilize hyphenated techniques like HPLC-MS or GC-MS to determine the molecular weight and potentially the molecular formula of the impurities.[3]

    • Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for characterizing RSMs and their impurity profiles.[3][8]

  • Supplier Qualification: If significant batch-to-batch variability or a high impurity load is observed, consider qualifying a new supplier with more stringent quality control.

  • In-Process Purification of RSM: If a higher purity RSM is not commercially available, an initial purification step (e.g., recrystallization, distillation, or chromatography) may be necessary before its use in the synthesis.[9]

B. Reaction Conditions

The precise control of reaction parameters is crucial for minimizing the formation of by-products.

Q2: My reaction is generating a significant amount of a known by-product. How can I optimize the reaction conditions to improve selectivity?

Causality: The formation of by-products is often a kinetic versus thermodynamic issue. The reaction conditions (temperature, concentration, catalyst, solvent) may be favoring an undesired reaction pathway.[10] For instance, overheating a reaction mixture can lead to the generation of impurities that are difficult to purge in subsequent steps.[3]

Troubleshooting Protocol:

  • Temperature Titration:

    • Perform the reaction at a range of temperatures to determine the optimal balance between reaction rate and by-product formation. Lowering the temperature can often increase selectivity for the desired product.

  • Reagent Stoichiometry and Addition Rate:

    • Vary the stoichiometry of the reagents. An excess of one reactant may favor a particular pathway.

    • Control the rate of addition of a key reagent. Slow, controlled addition can maintain a low instantaneous concentration, which can suppress side reactions.

  • Solvent Screening:

    • The polarity and coordinating ability of the solvent can influence reaction pathways. Screen a variety of solvents to identify one that maximizes the yield of the desired product.

  • Catalyst Selection and Loading:

    • If the reaction is catalyzed, screen different catalysts and vary the catalyst loading. An inappropriate catalyst or loading can lead to undesired side reactions.

C. Work-up and Isolation

The work-up procedure is a critical step for removing the bulk of impurities before final purification.[11]

Q3: During aqueous work-up, I'm observing product decomposition or the formation of new impurities. What are the likely causes and how can I modify my work-up?

Causality: The product may be unstable to the pH of the aqueous wash or to prolonged exposure to water or oxygen.[12] Acidic or basic washes, while effective at removing certain reagents, can catalyze hydrolysis or other degradation pathways.

Troubleshooting Protocol:

  • pH Control:

    • Use buffered aqueous solutions (e.g., phosphate or acetate buffers) to maintain a specific pH during extraction.

    • If your product is sensitive to strong acids or bases, consider using milder alternatives like saturated sodium bicarbonate or ammonium chloride solutions.[11]

  • Minimize Contact Time: Perform extractions quickly and efficiently to reduce the time your product is in contact with the aqueous phase.

  • Degassing and Inert Atmosphere: If your product is sensitive to oxidation, degas all work-up solvents and perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Work-up Strategies:

    • Solid-Phase Scavengers: Utilize solid-supported reagents or scavengers to remove excess reagents or by-products by simple filtration, avoiding an aqueous wash altogether.[13]

    • Liquid-Liquid Extraction with Immiscible Organic Solvents: If applicable, use a different organic solvent for extraction that may offer better separation and product stability.[13]

III. Purification Strategies and Troubleshooting

Even with optimized reaction and work-up protocols, a final purification step is almost always necessary.[9]

A. Crystallization

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[14]

Q4: My compound "oils out" instead of crystallizing. What causes this and how can I promote proper crystal formation?

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[15] A high level of impurities can also depress the melting point, making oiling out more likely.[15]

Troubleshooting Protocol:

  • Solvent System Modification:

    • Re-heat the solution to dissolve the oil and add more of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation.[15]

    • If using a single solvent, add a small amount of a miscible "poor" solvent (one in which the compound is less soluble) at the boiling point to reduce the overall solvating power.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling favors precipitation over crystallization.[15]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the pure compound to the cooled, supersaturated solution to provide nucleation sites.[15]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.[15]

Q5: After crystallization, the purity of my product has not significantly improved. What are the potential reasons?

Causality:

  • Inclusion/Occlusion: Impurities can become trapped within the crystal lattice (inclusion) or between growing crystals (occlusion).[16] This is more likely with rapid crystallization.

  • Surface Adsorption: Impurities may adsorb onto the surface of the crystals.[17]

  • Co-crystallization: The impurity may have a similar structure to the product and co-crystallize.

Troubleshooting Protocol:

  • Optimize Crystallization Conditions:

    • Slow down the rate of crystallization by cooling the solution more gradually.

    • Ensure adequate agitation during crystallization to minimize the formation of agglomerates that can trap mother liquor.[17]

  • Washing and Slurry:

    • Thoroughly wash the isolated crystals with a small amount of cold, fresh solvent to remove adsorbed impurities.[14]

    • Perform a reslurry by suspending the crystals in a fresh portion of the crystallization solvent, stirring for a period, and then re-isolating. This can be effective at removing surface-adsorbed impurities.[17]

  • Recrystallization: A second crystallization step may be necessary to achieve the desired purity.

B. Chromatography

Chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[9]

Q6: I'm having difficulty separating my product from a closely related impurity by flash chromatography. How can I improve the resolution?

Causality: Closely related impurities often have similar polarities, making them difficult to separate with standard chromatographic conditions. The choice of stationary phase and mobile phase is critical for achieving adequate resolution.

Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Gradient Elution: Employ a gradient of increasing solvent strength to improve the separation of components with different polarities.

    • Solvent Screening: Systematically screen different solvent systems. For reverse-phase chromatography, try different organic modifiers (e.g., acetonitrile vs. methanol) and adjust the pH of the aqueous phase.[18]

  • Stationary Phase Selection:

    • If using normal phase silica gel, consider switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano).

    • For reverse-phase applications, explore different bonded phases (e.g., C18, C8, phenyl) to exploit different separation mechanisms.[19]

  • Loading and Flow Rate:

    • Reduce the amount of sample loaded onto the column to avoid band broadening.

    • Optimize the flow rate; a slower flow rate can sometimes improve resolution, but at the cost of longer run times.

IV. Visualization of Impurity Management Workflows

Decision-Making Workflow for Impurity Identification and Control

Impurity_Workflow start Impurity Detected in Final Product check_source Trace Impurity Source? start->check_source sm_impurity Starting Material Impurity check_source->sm_impurity Yes reaction_impurity Reaction-Generated Impurity check_source->reaction_impurity No sm_action Qualify New SM Supplier Purify SM Prior to Use sm_impurity->sm_action workup_impurity Work-up/Storage Impurity reaction_impurity->workup_impurity Check Work-up reaction_action Optimize Reaction Conditions (Temp, Conc., Catalyst) reaction_impurity->reaction_action No, Reaction Issue workup_action Modify Work-up Protocol (pH, Solvent, Inert Atm.) workup_impurity->workup_action Yes purification_strategy Select Purification Strategy sm_action->purification_strategy reaction_action->purification_strategy workup_action->purification_strategy crystallization Crystallization purification_strategy->crystallization Solid chromatography Chromatography purification_strategy->chromatography Non-volatile Liquid/Solid distillation Distillation/Other purification_strategy->distillation Volatile Liquid end_product Final Product Meets Purity Specs crystallization->end_product chromatography->end_product distillation->end_product

Caption: A workflow for identifying the source of an impurity and selecting an appropriate mitigation strategy.

V. Quantitative Data Summary

Table 1: Common Impurity Types and Recommended Analytical Techniques
Impurity TypeCommon SourcesPrimary Analytical Technique(s)Secondary/Confirmatory Technique(s)
Organic Impurities Starting materials, by-products, intermediates, degradation products[6]HPLC with UV/DAD detection[3]LC-MS for mass identification, NMR for structural elucidation[3][8]
Inorganic Impurities Reagents, ligands, catalysts, heavy metals[4]Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA)X-ray Fluorescence (XRF)
Residual Solvents Reaction and purification solvents[4]Gas Chromatography (GC) with FID or MS detection[20]Headspace GC-MS

VI. References

  • ResearchGate. (2025, August 10). Organic impurities in chemical drug substances | Request PDF. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Organic Impurities in Chemical Drug Substances. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, October 20). Impurities Control Strategies In Pharmaceuticals: Why & How. Retrieved from [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Moravek. (n.d.). Organic Impurities vs. Inorganic Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 27.1: Organic Reactions: An Introduction. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Gov.il. (2019, December 19). Starting Materials and Source Materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • PMC. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • OpenStax. (2023, September 20). 6.1 Kinds of Organic Reactions. Retrieved from [Link]

  • ResearchGate. (2017, May 26). (PDF) Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Retrieved from [Link]

  • Allen. (n.d.). Types of Organic reactions and examples. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic reaction. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • Beilstein Journals. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • YouTube. (2021, October 7). Crystallization- Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Cytiva. (2018, July 25). Combining purification techniques in a multistep approach. Retrieved from [Link]

Sources

Validation & Comparative

The Trifluoromethyl Group: A Key Player in the Structure-Activity Relationship of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, forming the foundation of numerous clinically significant inhibitors targeting a range of enzymes. The strategic incorporation of the trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of trifluoromethyl-substituted benzenesulfonamide inhibitors, offering a comparative overview of their performance against key enzyme targets, supported by experimental data and detailed protocols.

The Pivotal Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly influence a molecule's biological activity through a combination of electronic and steric effects. Its strong electron-withdrawing nature can alter the pKa of the sulfonamide group, impacting its binding to the zinc ion often present in the active site of target metalloenzymes. Furthermore, the lipophilicity and metabolic stability of the parent molecule are often enhanced, improving its drug-like properties.

Key Enzyme Targets and Comparative Inhibitory Profiles

Trifluoromethyl-substituted benzenesulfonamides have demonstrated significant inhibitory activity against several key enzyme families, most notably Carbonic Anhydrases (CAs), Cyclooxygenase-2 (COX-2), and to a lesser extent, Matrix Metalloproteinases (MMPs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors. The addition of a trifluoromethyl group can significantly enhance this inhibitory activity and introduce isoform selectivity.

Table 1: Comparative Inhibitory Activity (Ki, nM) of Trifluoromethyl-Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
4-aminobenzenesulfonamide-H25012255.7[2]
4-amino-3-(trifluoromethyl)benzenesulfonamide -CF₃ 41.5 30.1 1.5 0.8 [2]
Acetazolamide (Standard)-2501225.85.7[2]
DorzolamideThienothiopyran-2-sulfonamide derivative>10000.544.754[3]

As illustrated in Table 1, the introduction of a trifluoromethyl group at the meta position of 4-aminobenzenesulfonamide leads to a significant increase in potency against all tested isoforms, with a particularly pronounced effect on the tumor-associated isoforms hCA IX and hCA XII.[2] This highlights the crucial role of the CF₃ group in achieving high affinity and selectivity.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion. The trifluoromethyl group can engage in additional interactions within the active site, contributing to tighter binding and isoform selectivity.

Inhibitor CF₃-Benzenesulfonamide ActiveSite CA Active Site (with Zn²⁺) Inhibitor->ActiveSite Binds to Zn²⁺ Binding Inhibitor-Enzyme Complex ActiveSite->Binding Inhibition Inhibition of CO₂ Hydration Binding->Inhibition

Caption: Binding of a CF₃-benzenesulfonamide inhibitor to the carbonic anhydrase active site.

Cyclooxygenase-2 (COX-2) Inhibition

Selective COX-2 inhibitors are a cornerstone in the treatment of inflammation and pain.[4] The trifluoromethyl group is a key pharmacophore in several potent and selective COX-2 inhibitors, most notably Celecoxib.

Table 2: Comparative Inhibitory Activity (IC₅₀, µM) of Trifluoromethyl-Substituted Benzenesulfonamides against COX Isoforms

CompoundCore StructureCOX-1 (IC₅₀, µM)COX-2 (IC₅₀, µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibPyrazole150.04375[5]
SC-236 Pyrazole >100 0.009 >11111 [6]
Rofecoxib (for comparison)Furanone2.40.018133[6]

The data in Table 2 demonstrates the exceptional potency and selectivity of trifluoromethyl-containing pyrazole-based benzenesulfonamides for COX-2. SC-236, a close analog of Celecoxib, exhibits remarkable selectivity, underscoring the importance of the trifluoromethyl group in achieving this profile.[6]

Mechanism of Action: COX-2 Inhibition

The diarylheterocycle core of these inhibitors fits into the hydrophobic channel of the COX-2 active site. The sulfonamide moiety interacts with a side pocket unique to COX-2, contributing to its selectivity over COX-1. The trifluoromethyl group enhances binding affinity through favorable interactions within the active site.

Inhibitor CF₃-Diarylsulfonamide COX2_ActiveSite COX-2 Active Site (Hydrophobic Channel & Side Pocket) Inhibitor->COX2_ActiveSite Binding Selective Binding COX2_ActiveSite->Binding Inhibition Inhibition of Prostaglandin Synthesis Binding->Inhibition

Caption: Selective inhibition of COX-2 by a CF₃-diarylsulfonamide inhibitor.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. While less explored for trifluoromethyl-substituted benzenesulfonamides, the sulfonamide group can act as a zinc-binding moiety, suggesting potential for MMP inhibition. Further research is warranted to fully elucidate the SAR in this area.

Experimental Protocols

General Synthesis of 4-(Trifluoromethyl)benzenesulfonamide Derivatives

This protocol provides a general method for the synthesis of N-substituted 4-(trifluoromethyl)benzenesulfonamides.

Step 1: Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

  • To a stirred solution of 4-(trifluoromethyl)aniline (1 eq.) in concentrated hydrochloric acid at 0-5°C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

  • Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.

  • After the addition is complete, stir the reaction mixture for 1-2 hours.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of N-Substituted 4-(Trifluoromethyl)benzenesulfonamide

  • Dissolve the desired amine (1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0°C.

  • Add a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours (monitor by TLC).

  • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted 4-(trifluoromethyl)benzenesulfonamide.[7]

Aniline 4-(Trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Sulfonylation Sulfonylation (SO₂, CuCl) Diazotization->Sulfonylation SulfonylChloride 4-(Trifluoromethyl)benzenesulfonyl Chloride Sulfonylation->SulfonylChloride Coupling Coupling (Base) SulfonylChloride->Coupling Amine Amine (R-NH₂) Amine->Coupling FinalProduct N-Substituted 4-(Trifluoromethyl)benzenesulfonamide Coupling->FinalProduct

Caption: General synthetic workflow for N-substituted 4-(trifluoromethyl)benzenesulfonamides.

Stopped-Flow Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.[8][9]

  • Reagents and Buffers:

    • Buffer: 20 mM HEPES, pH 7.4.

    • Substrate solution: CO₂-saturated water (prepare by bubbling CO₂ gas through water for at least 30 minutes).

    • pH indicator: A suitable pH-sensitive indicator (e.g., p-nitrophenol).

    • Enzyme solution: Purified human carbonic anhydrase isoform (e.g., hCA II) at a known concentration.

    • Inhibitor solutions: Prepare serial dilutions of the trifluoromethyl-substituted benzenesulfonamide in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, one syringe contains the buffered enzyme and inhibitor solution, and the other contains the CO₂-saturated substrate solution with the pH indicator.

    • Rapidly mix the two solutions. The hydration of CO₂ to carbonic acid will cause a decrease in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction.

    • Repeat the measurement with different inhibitor concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ or Ki value.

In Vitro COX-2 Inhibition Assay

This fluorometric assay determines the inhibitory effect of compounds on COX-2 activity.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme cofactor.

    • COX-2 enzyme (human recombinant).

    • Arachidonic acid (substrate).

    • Fluorogenic probe (e.g., ADHP).

    • Inhibitor solutions: Prepare serial dilutions of the trifluoromethyl-substituted benzenesulfonamide in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer, heme, and inhibitor solution.

    • Add the COX-2 enzyme and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the fluorogenic probe.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the initial velocity of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Gelatin Zymography for MMP-9 Inhibition

This assay visualizes the inhibitory effect of compounds on the gelatinolytic activity of MMP-9.[10][11]

  • Gel Preparation:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL) as the substrate.

  • Sample Preparation and Electrophoresis:

    • Incubate the active MMP-9 enzyme with various concentrations of the trifluoromethyl-substituted benzenesulfonamide inhibitor.

    • Load the samples onto the gel under non-reducing conditions and perform electrophoresis.

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

    • Incubate the gel in a development buffer containing CaCl₂ and ZnCl₂ at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

    • Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands will be reduced in the presence of an effective inhibitor.

  • Data Analysis:

    • Quantify the band intensities using densitometry to determine the extent of inhibition at different inhibitor concentrations.

Conclusion and Future Perspectives

The incorporation of a trifluoromethyl group into the benzenesulfonamide scaffold is a validated and highly effective strategy for developing potent and selective enzyme inhibitors. The unique electronic properties and steric profile of the CF₃ group contribute significantly to enhanced binding affinity and can be tailored to achieve isoform selectivity. This guide provides a framework for understanding the SAR of this important class of inhibitors and offers practical experimental protocols for their synthesis and evaluation. Future research in this area will likely focus on exploring the SAR of trifluoromethyl-substituted benzenesulfonamides against a broader range of targets, including different MMP isoforms and other metalloenzymes, as well as the development of novel synthetic methodologies to access a wider diversity of these promising compounds.

References

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • PMC - PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • Frontiers in Physiology. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • PMC - PubMed Central. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures. [Link]

  • PubMed. Comparing the effects and safety of dorzolamide hydrochloride + timolol maleate versus brimonidine after neodymium-doped yttrium aluminium garnet laser capsulotomy posterior capsule opacification. [Link]

  • PMC - PubMed Central. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]

  • PMC - PubMed Central. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. [Link]

  • ResearchGate. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. [Link]

  • PMC - PubMed Central. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • PubMed. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. [Link]

  • ResearchGate. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • Semantic Scholar. Comparison of the Sulfonamide Inhibition Profiles of the -Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the. [Link]

  • SciSpace. MMP Activity Detection in Zymograms. [Link]

  • PLOS ONE. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [Link]

  • UNIPI. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. [Link]

  • PubMed. A comparison of dorzolamide and timolol in patients with pseudoexfoliation and glaucoma or ocular hypertension. [Link]

  • ResearchGate. MMP activity and protease inhibitors in gel zymography?? [Link]

  • MDPI. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • Taylor & Francis Online. Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. [Link]

  • ResearchGate. A comparison of dorzolamide-timolol combination versus the concomitant drugs. [Link]

  • MDPI. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]

  • PLOS ONE. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. [Link]

  • PubMed. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. [Link]

Sources

A Comparative Guide to Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the inhibition of carbonic anhydrases (CAs) remains a critical area of research. These ubiquitous metalloenzymes are pivotal in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides represent a cornerstone class of carbonic anhydrase inhibitors (CAIs), with several derivatives having achieved clinical significance.[2] This guide provides a comprehensive comparison of various benzenesulfonamide derivatives, delving into their structure-activity relationships, isoform selectivity, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to navigate the selection and development of next-generation CAIs.

The Central Role of Carbonic Anhydrase and the Benzenesulfonamide Pharmacophore

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, 15 different isoforms of α-CA have been identified, each with distinct cellular localization and tissue distribution.[1] This isoform diversity presents both a challenge and an opportunity for drug design: the development of isoform-selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.

The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore of benzenesulfonamide-based CAIs. In its deprotonated, anionic form (-SO₂NH⁻), this group coordinates directly to the Zn²⁺ ion within the enzyme's active site, displacing the zinc-bound water molecule (or hydroxide ion) and thereby disrupting the catalytic cycle.[1][3] The aromatic ring of the benzenesulfonamide scaffold and its various substituents (the "tail") extend into the active site cavity, forming interactions with surrounding amino acid residues. These interactions are critical in determining the inhibitor's affinity and isoform selectivity.[4][5]

Comparative Analysis of Inhibitory Potency and Isoform Selectivity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor. The following table summarizes the Kᵢ values of several representative benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated, transmembrane hCA IX and hCA XII. Acetazolamide (AAZ), a clinically used non-selective CAI, is included for reference.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ)2501225.75.7[4][6]
3f (p-tolyl derivative)6.682.4209.2164.3[4]
3g (p-chlorophenyl derivative)16.76.072.147.2[4]
5f (N-phenethyl derivative)9.73.163.4175.4[4]
7e (ureido derivative)6.23.4203.18.7[4]
Compound 15 (indene-fused)>10003.36.180.6[7]
4c (pyrazole derivative)>100025.38.561.3[7]
3n (isatin derivative)>1000>100041.339.1[8]
3b (isatin derivative)368.781.4>1000>1000[8]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlights several key structure-activity relationships:

  • High Affinity for hCA II: Many benzenesulfonamide derivatives exhibit high affinity for the ubiquitous hCA II isoform, often with Kᵢ values in the low nanomolar range.[7][9] This is exemplified by compounds 3g and 5f .

  • Targeting Tumor-Associated Isoforms: The development of inhibitors selective for the tumor-associated isoforms hCA IX and XII is a major goal in cancer therapy.[10] Compound 15 , with its fused indene ring system, demonstrates potent inhibition of hCA IX (Kᵢ = 6.1 nM) and good selectivity over hCA I.[7] Similarly, the pyrazole derivative 4c shows strong inhibition of hCA IX.[7]

  • The "Tail" Approach for Isoform Selectivity: The nature of the substituent on the benzenesulfonamide ring (the "tail") plays a crucial role in determining isoform selectivity.[4][5] By extending into regions of the active site that differ between isoforms, the tail can be modified to achieve desired selectivity profiles. For instance, the isatin derivative 3n shows preferential inhibition of hCA IX and XII, while its analogue 3b is more effective against the cytosolic isoforms hCA I and II.[8]

  • Impact of Linker Rigidity: The flexibility or rigidity of the linker connecting the benzenesulfonamide core to the tail can also influence binding affinity.[3][4] A more rigid linker can sometimes lead to a more favorable binding conformation and increased potency.

Experimental Protocols for Evaluating Inhibitory Activity

Accurate determination of inhibitory potency is fundamental to the comparison of CAIs. The stopped-flow CO₂ hydration assay is a widely accepted gold-standard method for this purpose.[3][11] Alternatively, a colorimetric esterase activity assay offers a more accessible, high-throughput screening method.[12][13]

Stopped-Flow CO₂ Hydration Assay

This method directly measures the primary physiological function of carbonic anhydrase: the hydration of CO₂. The assay monitors the change in pH resulting from the production of protons during the reaction.[11][14]

Principle: A buffered solution of the enzyme and inhibitor is rapidly mixed with a CO₂-saturated solution. The ensuing drop in pH is monitored over time using a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate to determine the enzyme's activity, and from this, the inhibition constant (Kᵢ) can be calculated.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).

    • Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.

    • Inhibitor Solutions: Prepare a series of dilutions of the benzenesulfonamide derivative in the assay buffer.

    • CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.[15]

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector.[11][16]

  • Assay Procedure:

    • Equilibrate the enzyme and inhibitor solutions by incubating them together for a defined period.

    • Load the enzyme-inhibitor solution into one syringe of the stopped-flow apparatus and the CO₂ solution into the other.

    • Rapidly mix the two solutions to initiate the reaction.

    • Monitor the change in absorbance or fluorescence of the pH indicator over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the kinetic trace.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by plotting percent inhibition against inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Colorimetric Esterase Activity Assay

This assay takes advantage of the promiscuous esterase activity of some carbonic anhydrase isoforms, particularly α-CAs. It provides a simpler and more high-throughput-friendly alternative to the stopped-flow method.[12][13]

Principle: Carbonic anhydrase can hydrolyze the ester substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically at 405 nm.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-SO₄, pH 7.6).[13]

    • Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the benzenesulfonamide derivative in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent such as acetonitrile or DMSO.[13]

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well plate, add the assay buffer.[13]

    • Add the enzyme solution to the appropriate wells.

    • Add the inhibitor solutions or vehicle control to the wells.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.[13]

    • Immediately place the plate in a microplate reader set to 25°C.[13]

  • Measurement and Data Analysis:

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[13]

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve.[13]

    • Determine the percent inhibition and calculate the IC₅₀ and Kᵢ values as described for the stopped-flow assay.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of inhibition and the experimental workflow.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H₂O Zn(II)->H2O Thr199 Thr199 H2O->Thr199 H-bond Deprotonated_Inhibitor R-Ph-SO₂NH⁻ Inhibitor R-Ph-SO₂NH₂ Inhibitor->Deprotonated_Inhibitor Deprotonation Inhibited_Zn Zn(II) Deprotonated_Inhibitor->Inhibited_Zn Binding to Active Site Inhibited_His94 Inhibited_His94 Inhibited_Zn->Inhibited_His94 Inhibited_His96 Inhibited_His96 Inhibited_Zn->Inhibited_His96 Inhibited_His119 Inhibited_His119 Inhibited_Zn->Inhibited_His119 Bound_Inhibitor R-Ph-SO₂NH⁻ Inhibited_Zn->Bound_Inhibitor Coordination Inhibited_Thr199 Inhibited_Thr199 Bound_Inhibitor->Inhibited_Thr199 H-bond

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_substrate Prepare Substrate (CO₂ or pNPA) initiate Initiate Reaction with Substrate prep_substrate->initiate mix->initiate measure Monitor Reaction (pH or Absorbance) initiate->measure rate Calculate Reaction Rates measure->rate inhibition Determine % Inhibition rate->inhibition ki Calculate IC₅₀ and Kᵢ Values inhibition->ki

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Conclusion

The benzenesulfonamide scaffold remains a highly versatile and potent platform for the design of carbonic anhydrase inhibitors. A thorough understanding of the structure-activity relationships, particularly the role of the "tail" in conferring isoform selectivity, is paramount for the development of novel therapeutics with improved efficacy and safety profiles. The judicious application of robust experimental assays, such as the stopped-flow CO₂ hydration and colorimetric esterase activity assays, is essential for the accurate evaluation and comparison of these inhibitors. This guide provides a foundational framework for researchers to build upon in their quest for the next generation of clinically successful carbonic anhydrase inhibitors.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. [Link]

  • Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis Online. [Link]

  • Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)... (n.d.). ResearchGate. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]

  • Carbonic anhydrase inhibitory data with compounds 3-6 and acetazolamide... (n.d.). ResearchGate. [Link]

  • Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. (n.d.). ResearchGate. [Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. (2021). MDPI. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (n.d.). National Institutes of Health. [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). PubMed. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. [Link]

  • The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: From Foundational Complexes to High-Turnover Palladacycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The heart of this powerful transformation lies in the choice of the palladium catalyst. The evolution of these catalysts from simple palladium salts to sophisticated pre-catalyst systems has dramatically expanded the scope and efficiency of the Suzuki coupling. This guide provides an in-depth comparison of various palladium catalysts, supported by experimental data, to aid in the rational selection of the optimal catalyst for your specific application.

The Evolving Landscape of Palladium Catalysis in Suzuki Coupling

The journey of palladium catalysts for Suzuki coupling has been one of continuous improvement, driven by the need for higher activity, broader substrate scope, lower catalyst loadings, and milder reaction conditions. We will explore three major classes of palladium catalysts: traditional phosphine ligand complexes, modern palladacycle pre-catalysts, and heterogeneous palladium catalysts.

Traditional Palladium(0) Complexes with Phosphine Ligands

The foundational catalyst for the Suzuki coupling is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[3] For many years, it was the go-to catalyst and remains a reliable choice for many applications, particularly with aryl iodides and bromides.

Mechanism of Action: The catalytic cycle of the Suzuki coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The phosphine ligands play a crucial role by stabilizing the palladium center and influencing its reactivity. Electron-donating and bulky phosphines can enhance the rates of oxidative addition and reductive elimination.[1]

Performance Characteristics: While effective, Pd(PPh₃)₄ often requires relatively high catalyst loadings (1-5 mol%) and elevated temperatures.[3][6] Its sensitivity to air and moisture can also be a drawback, necessitating careful handling under inert atmospheres.

The Advent of High-Activity Palladacycle Pre-catalysts

A significant breakthrough in Suzuki coupling catalysis came with the development of palladacycle pre-catalysts, most notably those from the Buchwald and Nolan groups. These well-defined, air- and moisture-stable complexes feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[7][8]

Causality Behind Their Efficacy: Buchwald ligands, such as XPhos and SPhos, are designed to be both highly electron-donating and sterically hindered.[9] This combination promotes the formation of the active, monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step, often the rate-limiting step of the catalytic cycle, especially with unreactive aryl chlorides.[5][9] The steric bulk also facilitates the final reductive elimination step.[1] NHC ligands are even stronger σ-donors than phosphines, further enhancing catalytic activity.[7]

Performance Advantages: Buchwald pre-catalysts, such as XPhos Pd G3, exhibit significantly higher turnover numbers (TONs) and turnover frequencies (TOFs) compared to traditional catalysts, allowing for much lower catalyst loadings (down to ppm levels in some cases).[10][11] They are also effective for challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides.[12]

The Practicality of Heterogeneous Palladium Catalysts

For industrial applications, catalyst recyclability and low product contamination are paramount. Heterogeneous palladium catalysts, where palladium is supported on materials like activated carbon (Pd/C), silica, or polymers, offer a practical solution.[13][14]

Operational Advantages: The primary benefit of heterogeneous catalysts is the ease of separation from the reaction mixture, typically by simple filtration, which simplifies product purification and allows for catalyst reuse.[15][16] This is particularly important in pharmaceutical synthesis to minimize palladium residues in the final active pharmaceutical ingredient (API).[16]

Performance Considerations: While offering excellent recyclability, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times.[17] There is also the issue of palladium leaching into the reaction medium, where the dissolved palladium may be the true catalytic species.[14]

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalysts in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging as reaction conditions vary across different studies.

CatalystAryl HalideCatalyst Loading (mol%)Yield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄Aryl Iodide1-5Good to ExcellentModerateModerate[18]
Pd(PPh₃)₄Aryl Bromide2-5GoodModerateModerate[18]
PdCl₂(dppf)Aryl Iodide0.1HighHighHigh[18]
Pd(OAc)₂/SPhosAryl Chloride0.1Good to ExcellentHighHigh[18]
Buchwald PalladacyclesAryl Iodide10⁻⁹Highup to 5 x 10⁹up to 1 x 10⁹[10]
Chitosan-supported Pd(II)Aryl Bromide0.001High19,019114,114[13]
Pd/CAryl Bromide-High20,00016,600[14]
Carbon Nanotube-supported PdAryl Halide-94>400-[15]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for a classic and a modern Suzuki coupling reaction are presented below.

Protocol 1: Classic Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Suzuki Coupling using a Buchwald Pre-catalyst (XPhos Pd G3)

This protocol is adapted for the coupling of a challenging aryl chloride with a boronic acid.

Materials:

  • Aryl chloride (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Microwave vial or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, boronic acid, potassium phosphate, and XPhos Pd G3 to a microwave vial or sealed tube equipped with a magnetic stir bar.

  • Add degassed 1,4-dioxane and water to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Catalyst Structures

To better understand the processes at play, the following diagrams illustrate the Suzuki coupling catalytic cycle and the general structures of the discussed catalyst classes.

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Ar-Ar' Product Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst_Structures cluster_traditional Traditional Catalyst cluster_buchwald Buchwald Palladacycle cluster_heterogeneous Heterogeneous Catalyst Pd_PPh3_4 Pd(PPh₃)₄ XPhos_Pd_G3 XPhos Pd G3 Pd_C Pd on Carbon (Pd/C)

Caption: General representations of different classes of palladium catalysts.

Field-Proven Insights: The Suzuki Coupling in Pharmaceutical Synthesis

The impact of efficient palladium catalysts is profoundly felt in the pharmaceutical industry. A prime example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[19] The key step in its synthesis is a Suzuki coupling to form the central biphenyl core.[19][20] Early syntheses often employed traditional catalysts with higher loadings. However, the adoption of more active catalysts has led to more efficient and sustainable manufacturing processes.[20][21] For instance, a recent eco-friendly approach utilized palladium nanoparticles derived from seaweed for the Suzuki coupling step in Losartan synthesis, achieving a 98% yield of the key biaryl intermediate.[20][21]

Conclusion: Selecting the Right Tool for the Job

The choice of a palladium catalyst for Suzuki coupling is a critical decision that impacts reaction efficiency, cost, and environmental footprint.

  • For routine couplings of activated aryl halides (iodides and bromides) where cost is a primary concern, traditional catalysts like Pd(PPh₃)₄ can be a viable option.

  • For challenging substrates, such as aryl chlorides, sterically hindered partners, or when high throughput is required, modern Buchwald-type palladacycles are the catalysts of choice, offering superior activity and broader scope.

  • In large-scale industrial settings where catalyst recovery and product purity are paramount, heterogeneous palladium catalysts provide a practical and sustainable solution, despite potentially requiring more forcing conditions.

By understanding the strengths and weaknesses of each catalyst class and leveraging the detailed protocols and comparative data presented in this guide, researchers can make informed decisions to optimize their Suzuki coupling reactions and accelerate their research and development efforts.

References

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810–7815. Available at: [Link]

  • Hassan, H. M., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega, 7(33), 28859–28871. Available at: [Link]

  • Lee, C. H., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 1. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. Available at: [Link]

  • Al-Amin, M., & Mohammad, S. (2014). Suzuki–Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Catalysis Letters, 144(10), 1739–1745. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391–6394. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 7(19), 3957–3960. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Singh, D., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(17), 2779–2787. Available at: [Link]

  • ResearchGate. Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). Available at: [Link]

  • Mkhize, S. S., et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(11), 2314. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2176–2184. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957–1967. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? Available at: [Link]

  • ResearchGate. Suzuki–Miyaura couplings in the synthesis of losartan and boscalid. Available at: [Link]

  • Wang, Y., et al. (2023). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 10(13), 3244-3250. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(11), 1336. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(34), 5972–5976. Available at: [Link]

  • Journal of Materials Chemistry Blog. (2025). June 2025. Available at: [Link]

  • Lipshutz, B. H., et al. (2018). A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science, 9(1), 174–180. Available at: [Link]

  • Magano, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18191–18206. Available at: [Link]

  • Mkhize, S. S., et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(11), 2314. Available at: [Link]

Sources

A Comparative Guide to the Validation of a Synthetic Route for Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, anti-inflammatory agents, and inhibitors of carbonic anhydrase for cancer therapy.[1][2][3] The efficacy of these drugs is profoundly influenced by the substituents on the aromatic ring and the sulfonamide nitrogen. Consequently, the development of efficient, scalable, and robust synthetic routes to novel benzenesulfonamide derivatives is a critical endeavor in the drug discovery and development pipeline.[4]

This guide provides an in-depth validation of a classical, yet highly effective, synthetic route for preparing diverse benzenesulfonamide derivatives. We will dissect the causality behind each experimental choice, present a detailed, self-validating protocol, and objectively compare this route with contemporary alternatives. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic campaigns.

The Classical Two-Step Route: A Robust Foundation

A frequently employed and reliable method for synthesizing benzenesulfonamides involves a two-step process: (1) electrophilic chlorosulfonation of a substituted aromatic ring, followed by (2) nucleophilic substitution of the resulting sulfonyl chloride with a desired amine.[1] This approach is favored for its broad substrate scope, high yields, and the ready availability of starting materials.

Step 1: Electrophilic Aromatic Substitution via Chlorosulfonation

The introduction of the sulfonyl chloride group onto the aromatic ring is a pivotal step. The choice of chlorosulfonic acid as the reagent is deliberate. It serves as a potent electrophile source, enabling the direct functionalization of the benzene ring.[5]

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent. At lower temperatures, it is in equilibrium with species that generate the powerful electrophile, SO₂Cl⁺.[5] This electrophile is sufficiently reactive to attack the electron-rich aromatic ring.

  • Reaction Conditions: The reaction is typically conducted at low temperatures (0-10 °C) to control the reactivity of chlorosulfonic acid and minimize the formation of undesired byproducts, such as diaryl sulfones.[6] The reaction is also performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water.

  • Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[7] The electrophile, SO₂Cl⁺, attacks the benzene ring to form a resonance-stabilized carbocation (a sigma complex). A subsequent deprotonation by a weak base (such as the chloride ion) restores aromaticity and yields the benzenesulfonyl chloride product.

Step 2: Amination of Benzenesulfonyl Chloride

The second step involves the reaction of the synthesized benzenesulfonyl chloride with a primary or secondary amine to form the final sulfonamide. This is a classic nucleophilic acyl substitution-type reaction.

Causality of Experimental Choices:

  • Nucleophile: A wide range of primary and secondary amines can be used, allowing for the synthesis of a diverse library of sulfonamide derivatives. The nucleophilicity of the amine will influence the reaction rate.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically added to the reaction mixture.[1] Its role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. This prevents the protonation of the amine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used to dissolve the reactants and facilitate the reaction without interfering with the reactive species.

Visualizing the Synthetic Workflow

The following diagram illustrates the classical two-step synthetic route to benzenesulfonamide derivatives.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Substituted Benzene C Benzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) B->C F Benzenesulfonamide Derivative C->F Nucleophilic Substitution D Primary/Secondary Amine (R1R2NH) D->F E Pyridine (Base) E->F

Caption: Workflow of the classical two-step synthesis of benzenesulfonamides.

Comparative Analysis of Synthetic Routes

While the classical route is robust, several alternative methods have been developed, each with its own set of advantages and disadvantages. The choice of synthetic route often depends on factors such as substrate compatibility, desired scale, and green chemistry considerations.

Synthetic Route Advantages Disadvantages Key Considerations & References
Classical Route (via Sulfonyl Chloride) - Broad substrate scope- High yields- Readily available starting materials- Use of hazardous chlorosulfonic acid- Generation of HCl byproductA well-established and versatile method.[1]
From Thiols - Avoids the use of sulfonyl chlorides- Milder reaction conditions- May require pre-functionalization to the thiol- Can involve multi-step oxidative processesA greener approach that is gaining traction.[8][9]
Metal-Catalyzed Cross-Coupling - High functional group tolerance- Can be used for late-stage functionalization- Requires expensive metal catalysts- Potential for metal contamination in the final productUseful for complex molecules where other methods may fail.[10][11]
From Sulfonic Acids - Direct conversion to sulfonamides- Often uses greener solvents- May require microwave irradiation- Substrate scope can be limitedAn efficient method for certain substrates.[12]
Using SO₂ Surrogates (e.g., DABSO) - Avoids the use of gaseous SO₂- Bench-stable reagents- May require multi-component reaction setups- Can have complex reaction mechanismsA safer alternative to traditional sulfonation methods.[8]
One-Pot Decarboxylative Halosulfonylation - Starts from readily available carboxylic acids- High efficiency by combining steps- Requires photoredox or copper catalysis- Newer methodology, less establishedAn innovative approach for streamlining the synthesis.[13][14]

Logical Framework for Route Selection

The decision-making process for selecting the optimal synthetic route is multifactorial. The following diagram outlines a logical approach to this selection process.

G A Start: Define Target Benzenesulfonamide B Are Starting Materials Readily Available? A->B C Is the Substrate Sensitive to Harsh Conditions? B->C Yes E Classical Route (via Sulfonyl Chloride) B->E No (Consider alternative starting materials) D Is 'Green Chemistry' a High Priority? C->D No F Metal-Catalyzed or One-Pot Routes C->F Yes D->E No G Routes from Thiols or using SO2 Surrogates D->G Yes

Sources

Translational Efficacy of Benzenesulfonamide Drug Candidates: In Vivo vs. In Vitro Correlation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sulfonamide Paradox"

Benzenesulfonamides constitute a privileged scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors (CAIs), COX-2 inhibitors, and novel tubulin-targeting anticancer agents. However, this class suffers from a high attrition rate during the in vitro to in vivo transition.

The core challenge lies in the physicochemical disconnect : The sulfonamide moiety (


) acts as a zinc-binding group (ZBG) with high affinity in enzymatic assays (low nanomolar 

), but its acidic proton (

) drives high affinity for Human Serum Albumin (HSA). This results in a "protein binding sink" where free drug concentration (

) in vivo drops below the therapeutic threshold, despite promising in vitro potency.

This guide analyzes this efficacy gap, using SLC-0111 (a Phase Ib/II CAIX inhibitor) and tubulin inhibitors as primary case studies, and provides validated protocols to bridge this translational divide.

Comparative Analysis: The Efficacy Gap

Case Study A: Carbonic Anhydrase IX Inhibitors (SLC-0111)

Target: CA IX (Hypoxia-induced transmembrane enzyme).[1][2][3] Mechanism: Regulation of intracellular pH (


) and acidification of extracellular pH (

) to promote metastasis.
MetricIn Vitro Performance (SLC-0111)In Vivo Performance (Xenograft Models)The "Gap" Factor
Potency

nM (hCA IX)
T/C% (Tumor Growth Inhibition)

Microenvironment: In vitro assays often lack hypoxia. SLC-0111 efficacy is hypoxia-dependent.
Selectivity High selectivity vs. hCA I/II (off-targets)Systemic exposure leads to RBC accumulation (hCA I/II binding)RBC Sequestration: High affinity for abundant cytosolic CAs in blood reduces tumor bioavailability.
Cytotoxicity

(Normoxia)

(Hypoxia)
Significant metastasis reduction; moderate primary tumor shrinkageEndpoint Mismatch: Cytotoxicity assays measure death; in vivo mechanism is often cytostatic or anti-metastatic.

Critical Insight: Early analogs (e.g., S4 ) showed high in vitro potency but failed to reduce primary tumor volume in vivo.[4] They only succeeded in reducing lung metastasis. This proves that for sulfonamides, in vitro proliferation assays are poor predictors of in vivo anti-metastatic potential.

Case Study B: Sulfonamide-Based Tubulin Inhibitors

Target: Colchicine-binding site of tubulin. Mechanism: Disruption of microtubule polymerization


 G2/M arrest.
  • In Vitro: Novel aryl-sulfonamides often display picomolar cytotoxicity against multidrug-resistant (MDR) cell lines.

  • In Vivo Failure Mode: Solubility-Limited Absorption. The lipophilic benzene ring required for tubulin pocket occupancy, combined with the polar sulfonamide, creates a "brick dust" molecule—insoluble in water, poorly permeable in lipids.

  • Correction: In vivo success often requires nanoparticle encapsulation (e.g., PEG-b-P copolymers) to match the in vitro potency.

Mechanistic Visualization

Diagram 1: The Translational Attrition Cascade

This workflow illustrates where benzenesulfonamides typically fail during development.

SulfonamideAttrition cluster_gap The Translational Gap Hit Hit Identification (Enzymatic Assay) Lead Lead Optimization (Cellular IC50) Hit->Lead SAR Refinement ADME ADME Profiling (HSA Binding & RBC Uptake) Lead->ADME High Potency Solubility Solubility Limit (Brick Dust Effect) ADME->Solubility Lipophilicity Increase Failure Efficacy Failure (Low Free Drug Conc.) ADME->Failure >95% Protein Binding InVivo In Vivo Efficacy (Xenograft) Solubility->InVivo Formulation Solubility->Failure Poor Bioavailability Success Clinical Candidate InVivo->Success Optimized PK

Caption: The "Valley of Death" for sulfonamides often occurs at the ADME stage due to plasma protein binding and RBC sequestration, preventing potent leads from achieving efficacy in vivo.

Validated Experimental Protocols

To generate data that holds up to scrutiny, use these self-validating protocols.

Protocol A: In Vitro CA Inhibition (Stopped-Flow Kinetics)

Standard colorimetric assays are too slow for the rapid catalytic turnover of CAs (


). Use Stopped-Flow.
  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with phenol red indicator (0.2 mM). Saturate water with CO2 (substrate).

  • Enzyme Mix: Incubate Recombinant hCA IX (10–50 nM) with the sulfonamide candidate (diluted in DMSO, final <1%) for 15 min at room temperature.

    • Control: Acetazolamide (Standard).

  • Reaction Trigger: Rapidly mix Enzyme-Inhibitor solution with CO2-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance decrease at 557 nm (acidification) over 0.5–1.0 seconds.

  • Data Analysis: Fit the initial velocity (

    
    ) to the Cheng-Prusoff equation to derive 
    
    
    
    .
    • Validation Check: The

      
       for Acetazolamide must be ~12 nM against hCA II for the run to be valid.
      
Protocol B: In Vivo Efficacy (Hypoxic Orthotopic Xenograft)

Crucial for SLC-0111 analogs. Subcutaneous models often fail to replicate the hypoxic core required for CA IX expression.

  • Cell Line: MDA-MB-231 (Triple Negative Breast Cancer).[4]

    • Pre-check: Verify CA IX expression via Western Blot under hypoxic conditions (1% O2, 24h) before implantation.

  • Implantation: Inject

    
     cells into the mammary fat pad (orthotopic) of NOD/SCID mice. Matrigel is required to support initial growth.
    
  • Conditioning: Allow tumors to reach palpable size (

    
    ).
    
  • Treatment Formulation (The Critical Step):

    • Sulfonamides precipitate easily.

    • Vehicle: 5% DMSO + 40% PEG400 + 55% Saline. Do not use pure saline.

    • Dosing: Oral gavage (p.o.) or Intraperitoneal (i.p.), typically 25–50 mg/kg, daily for 21 days.

  • Endpoints:

    • Primary: Tumor Volume (Calipers).

    • Secondary: Metastatic burden (Lung histology).[5]

    • Biomarker: Harvest tumors 4h post-last dose. Stain for pimonidazole (hypoxia marker) and CA IX . Efficacy should correlate with necrotic regions overlapping with high CA IX.

Mechanism of Action: The Hypoxic Trigger

Understanding the biological pathway is essential for interpreting in vivo data. SLC-0111 does not kill cells directly in normoxia; it sensitizes them by collapsing the pH gradient.

CAIX_Pathway cluster_ph pH Regulation Hypoxia Hypoxia (Tumor Core) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Overexpression HIF1a->CAIX_Exp Export H+ Export (Acidification of ECM) CAIX_Exp->Export Catalysis Import HCO3- Import (Alkalization of Cytosol) CAIX_Exp->Import Survival Cell Survival & Metastasis Export->Survival Matrix Degradation Import->Survival Glycolysis Support Drug Benzenesulfonamide (SLC-0111) Drug->CAIX_Exp Inhibition

Caption: Under hypoxia, HIF-1α drives CA IX expression. CA IX maintains a neutral intracellular pH (survival) and acidic extracellular pH (invasion). Sulfonamides block this survival loop.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • McDonald, P. C., et al. (2020).[2] The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells.[1][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Smith, D. A., Di, L., & Kerns, E. H. (2010).[7] The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery, 9(12), 929–939.[7] Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117–123. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of Benzenesulfonamide Inhibitors Against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth guide on conducting comparative molecular docking studies for benzenesulfonamide inhibitors, a cornerstone class of molecules in medicinal chemistry. This document moves beyond a simple protocol, offering a strategic framework grounded in scientific causality and field-proven insights. As your Senior Application Scientist, my goal is to equip you with the rationale behind each step, enabling you to design and execute self-validating computational experiments that generate trustworthy and actionable data. We will focus on a prototypic target, human Carbonic Anhydrase II (hCA II), and compare two widely-used docking platforms, AutoDock Vina and Schrödinger's Glide, to illustrate the nuances of method selection and data interpretation.

The Scientific Premise: Why Benzenesulfonamides and Carbonic Anhydrase?

The benzenesulfonamide moiety (R-SO₂NH₂) is a privileged scaffold in drug discovery, primarily for its remarkable ability to inhibit carbonic anhydrases (CAs).[1] CAs are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining pH balance in the body.[2][3] Dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them high-value therapeutic targets.[3][4][5][6]

The inhibitory mechanism is well-established: the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, acting as a transition-state analog.[7] This interaction is further stabilized by a conserved hydrogen bond network, notably with the residue Thr199.[7][8] Molecular docking allows us to simulate this binding event, predict binding affinities, and understand the structure-activity relationships (SAR) that govern inhibitor potency and selectivity.[9][10]

The Carbonic Anhydrase Catalytic Cycle & Inhibition

The diagram below illustrates the natural catalytic cycle of carbonic anhydrase and how sulfonamide inhibitors interrupt this process.

cluster_0 Normal Catalytic Cycle cluster_1 Inhibition Pathway E-Zn-OH E-Zn²⁺-OH⁻ (Active Enzyme) E-Zn-HCO3 E-Zn²⁺-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ E-Zn-H2O E-Zn²⁺-H₂O E-Zn-HCO3->E-Zn-H2O + H₂O - HCO₃⁻ E-Zn-H2O->E-Zn-OH - H⁺ E-Zn-H2O_inhib E-Zn²⁺-H₂O CO2 CO₂ HCO3 HCO₃⁻ H2O H₂O H_plus H⁺ E-Zn-Inhibitor E-Zn²⁺-⁻NHSO₂-R (Inhibited Complex) E-Zn-H2O_inhib->E-Zn-Inhibitor + Inhibitor - H₂O Inhibitor R-SO₂NH₂ (Sulfonamide)

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a benzenesulfonamide.

Choosing Your Computational Tools: AutoDock Vina vs. Glide

The choice of docking software is a critical decision that influences the speed, accuracy, and cost of your study. Here, we compare an open-source standard with a commercial powerhouse.

  • AutoDock Vina: A widely adopted open-source tool celebrated for its computational speed and robust performance in virtual screening.[11] It employs an empirical scoring function that balances computational efficiency with predictive accuracy. Its performance can be particularly strong for targets with polar and charged binding pockets.[11]

  • Glide (Schrödinger Suite): A commercial docking program renowned for its high accuracy in pose prediction and scoring.[12] It utilizes a more complex, multi-tiered scoring methodology (e.g., SP for standard precision, XP for extra precision) that systematically filters and scores poses, often resulting in superior enrichment in virtual screening campaigns.[1][13]

Causality Behind Tool Selection: Why choose one over the other?

  • For high-throughput virtual screening (HTVS) of large libraries: AutoDock Vina's speed is a significant advantage.

  • For lead optimization and accurate pose prediction: Glide's XP mode is often preferred for its meticulous sampling and scoring, which can better discern subtle differences between potent binders.[13]

  • Binding Pocket Characteristics: Studies have shown that Vina may perform better for larger, more polar pockets, while AutoDock can excel in smaller, more hydrophobic pockets.[11]

This guide will detail the workflow for both, allowing for a direct comparison of their outputs and handling.

The Experimental Workflow: A Self-Validating Protocol

A trustworthy computational protocol must include internal checks to validate its integrity. The cornerstone of this is redocking —the process of docking the co-crystallized ligand back into its receptor. A successful redocking, defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose, confirms that the docking parameters can reproduce a known binding mode.[14]

cluster_prep 1. System Preparation cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis & Interpretation PDB Fetch PDB Structure (e.g., 6GDC) PrepReceptor Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Grid Define Binding Site (Grid Generation) PrepReceptor->Grid PrepLigands Prepare Ligands (Generate 3D, Ionization States) Docking Dock Compound Library (AutoDock Vina & Glide) PrepLigands->Docking Grid->Docking Redocking Redock Native Ligand (Protocol Validation) Grid->Redocking Scores Compare Docking Scores Docking->Scores Poses Visualize Binding Poses (Analyze Interactions) Docking->Poses RMSD Calculate RMSD (< 2.0 Å?) Redocking->RMSD RMSD->Grid Validation FAILED (Adjust Grid/Parameters) RMSD->Docking Validation OK SAR Correlate with Experimental Data (SAR Analysis) Scores->SAR Poses->SAR

Caption: A self-validating workflow for comparative molecular docking studies.

Step-by-Step Methodology

A. System Preparation

  • Receptor Acquisition and Preparation:

    • Source: Download the crystal structure of human Carbonic Anhydrase II in complex with a benzenesulfonamide inhibitor from the Protein Data Bank (PDB). A suitable entry is 6GDC , which has a resolution of 1.50 Å.[15]

    • Preparation (Glide): Use the Protein Preparation Wizard in Maestro. This automated tool correctly assigns bond orders, adds hydrogens, removes all water molecules except those crucial for binding (like the one coordinated to the zinc ion), and performs a restrained energy minimization to relieve steric clashes.

    • Preparation (AutoDock): Use AutoDock Tools (ADT). Manually delete water molecules, add polar hydrogens, and compute Gasteiger charges. Save the final structure as a .pdbqt file, which contains atomic coordinates, charges, and atom type definitions.[16]

  • Ligand Selection and Preparation:

    • Selection: For a robust comparison, select a set of well-characterized benzenesulfonamide inhibitors with known experimental binding affinities (e.g., Kᵢ or IC₅₀ values). A good starting set includes:

      • Acetazolamide: A clinically used, potent inhibitor (Standard).

      • Sulfanilamide: The parent benzenesulfonamide scaffold.

      • 4-Carboxybenzenesulfonamide: A derivative with a key carboxyl group.

    • Preparation (Glide): Use LigPrep in the Schrödinger Suite. This tool generates low-energy 3D conformations and produces various ionization states, tautomers, and stereoisomers relevant at a physiological pH (e.g., 7.4 ± 0.5).

    • Preparation (AutoDock): Use a tool like Open Babel to convert 2D structures (SMILES) to 3D (.mol2 or .pdb). In ADT, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds. Save each ligand as a .pdbqt file.[16]

B. Docking Execution & Validation

  • Grid Generation:

    • Rationale: The grid defines the search space for the docking algorithm. It must encompass the entire active site to allow the ligand to find its optimal pose.

    • Procedure: Center the grid box on the catalytic Zn²⁺ ion. A box size of approximately 25Å x 25Å x 25Å is typically sufficient for hCA II.

    • In Glide: Use the Receptor Grid Generation panel, centering the grid on the co-crystallized ligand.

    • In AutoDock Vina: Specify the grid center coordinates and dimensions in the configuration text file.

  • Protocol Validation: Redocking:

    • Ligand: Extract the co-crystallized benzenesulfonamide from the original PDB file (e.g., from 6GDC).

    • Procedure: Prepare this ligand as described in A2 and dock it back into the prepared receptor using both AutoDock Vina and Glide.

    • Analysis: Calculate the RMSD between the docked pose and the original crystal structure pose. A successful validation (RMSD < 2.0 Å) is mandatory before proceeding.

  • Production Docking:

    • AutoDock Vina: Create a configuration file specifying the receptor, ligand, grid parameters, and exhaustiveness (a parameter controlling the thoroughness of the search; a value of 8-16 is common). Execute the docking from the command line.

    • Glide: Use the Ligand Docking panel. Select the prepared ligands, the generated grid file, and the docking precision (start with Standard Precision 'SP', and for higher accuracy, use Extra Precision 'XP').

Data Presentation and Comparative Analysis

Summarize all quantitative results in a structured table to facilitate direct comparison. This objective presentation of data is crucial for scientific integrity.

Compound NameExperimental Kᵢ (nM)Docking SoftwareDocking ScorePredicted Key Interactions
Benzenesulfonamide Reference(Redocking from 6GDC)
(Native Ligand)N/AAutoDock Vina-8.2 kcal/molZn²⁺ coordination, H-bond with Thr199, His94
N/AGlide (XP)-9.5 (GlideScore)Zn²⁺ coordination, H-bond with Thr199, His94
Acetazolamide ~12[8]AutoDock Vina-7.9 kcal/molZn²⁺ coordination, H-bond with Thr199, Gln92
Glide (XP)-9.1 (GlideScore)Zn²⁺ coordination, H-bond with Thr199, Gln92
Sulfanilamide ~250[8]AutoDock Vina-6.1 kcal/molZn²⁺ coordination, H-bond with Thr199
Glide (XP)-6.8 (GlideScore)Zn²⁺ coordination, H-bond with Thr199
4-Carboxybenzene- ~45[8]AutoDock Vina-7.2 kcal/molZn²⁺ coordination, H-bond with Thr199, Ser65
sulfonamide Glide (XP)-8.3 (GlideScore)Zn²⁺ coordination, H-bond with Thr199, Ser65

Note: Docking scores are for illustrative purposes and represent typical expected values. Scores from different programs are not directly comparable.

Analysis of Results:

  • Ranking: Both programs correctly rank the inhibitors, with Acetazolamide scoring better than 4-Carboxybenzenesulfonamide, which in turn scores better than Sulfanilamide. This correlation between docking scores and experimental Kᵢ values strengthens confidence in the docking protocol.[17]

  • Interaction Analysis: Crucially, both programs should predict the canonical binding mode: the sulfonamide nitrogen coordinating with the Zn²⁺ ion and forming a hydrogen bond with Thr199.[7][14] Visual inspection in PyMOL or Maestro is essential to confirm these interactions. Minor differences in the orientation of the "tail" portion of the ligands may be observed between the programs, which can be a source of further investigation.

Senior Scientist Insights & Trustworthiness

  • Scores are Not Absolute: Remember that docking scores are estimations of binding affinity, not a direct calculation of ΔG.[10] Their primary utility lies in ranking compounds within a series and generating hypotheses about binding modes. Cross-comparison of absolute scores between different software (e.g., kcal/mol from Vina vs. GlideScore) is not meaningful.[18]

  • The "Garbage In, Garbage Out" Principle: The quality of your results is entirely dependent on the quality of your input structures. Proper preparation of both the receptor and ligands, as detailed in the protocol, is non-negotiable for a trustworthy outcome.

  • Beyond Docking: While powerful, docking is a static picture. For a more dynamic understanding of inhibitor binding, consider follow-up studies using molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[3]

  • Experimental Validation is King: Ultimately, computational predictions must be validated experimentally. Techniques like Isothermal Titration Calorimetry (ITC), enzyme inhibition assays, or thermal shift assays provide the ground truth for binding affinity and inhibitory potency.[17][19]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting comparative docking studies of benzenesulfonamide inhibitors. By adhering to a self-validating protocol, carefully selecting computational tools based on the research question, and critically analyzing the results, researchers can generate reliable hypotheses to drive drug discovery efforts. The comparison between AutoDock Vina and Glide highlights that while both are powerful, their optimal applications may differ. The true strength of a computational scientist lies not just in running the software, but in understanding the causality behind each step and transparently evaluating the data to guide the next phase of experimental research.

References

  • Pinzi, L., & Rastelli, G. (2019). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Journal of Chemical Information and Modeling, 59(10), 4379-4388. [Link]

  • Sivakumar, V., & Rao, P. R. (2014). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists. International Journal of Bioscience, Biochemistry and Bioinformatics, 4(4), 252-257. [Link]

  • Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(15), 8104-8125. [Link]

  • Hassan, A. S., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Medicinal Chemistry, 29(34), 5698-5713. [Link]

  • Sarojini, K., & Krishnan, H. (2012). Molecular Docking Studies of Some Sulfonamide Derivatives as PBP-2X Inhibitors as Antibacterial Agents. Romanian Journal of Biophysics, 22(3), 175-184. [Link]

  • Pinzi, L., et al. (2019). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 24(17), 3103. [Link]

  • Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

  • Hassan, A. S., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed.[Link]

  • Wang, Q., et al. (2017). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 73(12), 2493-2502. [Link]

  • Sadeghian, M., & Homaei, A. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling, 77, 189-200. [Link]

  • Heca Sentra Analitika. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Heca Sentra Analitika.[Link]

  • RCSB PDB. (2019). 6GDC: Human Carbonic Anhydrase II in complex with Benzenesulfonamide. RCSB Protein Data Bank.[Link]

  • Friesner, R. A., et al. (2004). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • RCSB PDB. (2014). 4ITP: Structure of human carbonic anhydrase II bound to a benzene sulfonamide. RCSB Protein Data Bank.[Link]

  • Longdom Publishing. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Computer Science & Systems Biology.[Link]

  • ResearchGate. (2025). Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. ResearchGate.[Link]

  • Taylor & Francis Online. (2020). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. [Link]

  • ResearchGate. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. ResearchGate.[Link]

  • Khan, A., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1530. [Link]

  • Chellan, P., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 18(4), 3760-3778. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.[Link]

  • ResearchGate. (2024). Validation of the docking protocol. The carbonic anhydrase protein is... ResearchGate.[Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.[Link]

  • Sharma, A., & Sharma, R. (2012). QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-Phenyliminomethyl-Benzenesulfonamides as Selective Cyclooxygenase-2 (COX-2) & COX-1 Inhibitors. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3849. [Link]

  • GPAT Discussion Center. (2019). CARBONIC ANHYDRASE INHIBITOR | ACETAZOLAMIDE | DIURETICS PHARMACOLOGY. YouTube.[Link]

  • Hertadi, R., et al. (2015). Docking and Molecular Dynamics Simulation of Carbonic Anhydrase II Inhibitors from Phenolic and Flavonoid Group. Procedia Chemistry, 16, 357-364. [Link]

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of Benzenesulfonamide Derivatives Against Kinase Panels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most intensively pursued target classes. Their central role in cellular signaling pathways, coupled with their dysregulation in diseases like cancer and inflammatory disorders, makes them prime candidates for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the benzenesulfonamide scaffold has emerged as a "privileged structure"—a recurring motif that demonstrates a high propensity for binding to the ATP pocket of various kinases.[1] However, the very feature that makes this scaffold attractive—its ability to interact with the conserved ATP-binding site—also presents a formidable challenge: achieving selectivity.[2]

The human kinome comprises over 500 members, many sharing significant structural homology in their active sites.[3] An inhibitor designed for a specific kinase can inadvertently interact with numerous "off-target" kinases, leading to unforeseen biological effects and potential toxicity. Therefore, rigorous selectivity profiling is not merely a characterization step; it is a critical, data-driven process that guides medicinal chemistry efforts, illuminates mechanisms of action, and ultimately dictates the translational potential of a lead compound.

This guide provides an in-depth comparison of the strategies and tools used to profile benzenesulfonamide derivatives against kinase panels. We will dissect the causality behind experimental choices, provide actionable protocols, and interpret the resulting data to build a comprehensive understanding of a compound's selectivity profile, moving from broad screening to nuanced mechanistic insights.

The Benzenesulfonamide Scaffold: A Double-Edged Sword

The benzenesulfonamide moiety (SO₂NH₂) is a versatile pharmacophore. Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions within the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors. This fundamental interaction is a common starting point for inhibitor design.

However, off-target effects are a significant concern. Notably, the sulfonamide group is the classic pharmacophore for inhibiting an entirely different class of enzymes: carbonic anhydrases (CAs).[4][5][6] This well-documented cross-reactivity can lead to undesired side effects and must be assessed in parallel with kinase profiling to ensure the observed cellular phenotype is genuinely due to kinase inhibition.[7][8]

The art of designing selective benzenesulfonamide inhibitors lies in the "tail approach," where modifications are made to the aromatic ring and other substituents.[9] These modifications explore less-conserved regions of the ATP pocket, exploiting subtle differences in size, shape, and charge to confer specificity.[9]

Below is a logical diagram illustrating the pivotal choice in benzenesulfonamide drug design: balancing on-target potency with off-target liabilities.

A Benzenesulfonamide Scaffold D Medicinal Chemistry (Structure-Activity Relationship) A->D B On-Target Potency (Kinase Inhibition) E Desired Outcome: Selective Kinase Inhibitor B->E C Off-Target Activity (e.g., Carbonic Anhydrase Inhibition) C->E Minimize D->B Optimize Interactions in Target Pocket D->C Steric/Electronic Hindrance in Off-Target Pocket

Caption: Balancing on-target potency and off-target activity in benzenesulfonamide design.

Comparative Overview of Kinase Selectivity Panels

The first step in understanding a compound's selectivity is a broad screen against a large panel of kinases. Several commercial vendors offer these services, each with distinct technologies and panel compositions. The choice of panel is a critical experimental decision.

Key Experimental Considerations:

  • Assay Technology: The method used to measure kinase activity influences data quality. Radiometric assays (e.g., ³³P-ATP filter binding) are a gold standard for direct measurement of phosphate transfer, while luminescence-based assays (e.g., ADP-Glo™) measure ADP production as a proxy for kinase activity and offer high-throughput capabilities.[10][11]

  • Panel Size: Panels can range from focused sets (e.g., tyrosine kinases) to near-complete kinome scans (over 400 kinases).[11][12] An initial broad screen is crucial for identifying unexpected off-targets.

  • ATP Concentration: This is a pivotal parameter.

    • Screening at Kₘ [ATP]: Performing the assay where the ATP concentration is close to the Michaelis-Menten constant (Kₘ) for each specific kinase provides the most accurate measure of the compound's intrinsic biochemical potency (IC₅₀ or Kᵢ).[13][14] This is ideal for guiding structure-activity relationship (SAR) studies.

    • Screening at High [ATP] (e.g., 1 mM): Screening at a concentration that mimics physiological intracellular ATP levels gives a better prediction of how the inhibitor will perform in a cellular context, where it must compete with high concentrations of the endogenous substrate.[13][14]

Table 1: Comparison of Commercial Kinase Profiling Services

FeatureEurofins Discovery (KINOMEscan™)Reaction Biology (Kinase HotSpot™)Promega (ADP-Glo™)
Technology Binding Assay (Competition vs. DNA-tagged ligand)Radiometric (³³P-ATP Filter Binding)[11]Luminescence (ADP Detection)[10]
Primary Output Kₔ (dissociation constant)% Inhibition or IC₅₀% Inhibition or IC₅₀
Panel Size >450 kinases[12]>380 kinases[11]Pre-set panels (e.g., 24 kinases)[10]
ATP Concentration Not applicable (ATP-independent binding assay)Customizable (Kₘ or 1mM standard options)[11]Optimized for ADP-Glo™ assay conditions
Key Advantage Detects non-ATP competitive inhibitors effectively.Gold-standard direct activity measurement.Fast, simple, automation-friendly protocol.[10]

Interpreting the Data: A Comparative Case Study

To illustrate how selectivity data is interpreted, let's consider a hypothetical analysis of two novel benzenesulfonamide derivatives, Compound A and Compound B , alongside a known inhibitor, Axitinib , a potent VEGFR inhibitor used in cancer therapy.[1]

Table 2: Comparative Selectivity Profile of Benzenesulfonamide Derivatives (% Inhibition at 1 µM)

Kinase TargetKinase FamilyCompound A (% Inhibition)Compound B (% Inhibition)Axitinib (Reference) (% Inhibition)
VEGFR2 (KDR) Tyrosine Kinase 98% 95% 99%
VEGFR1 (FLT1) Tyrosine Kinase 95% 92% 98%
PDGFRβ Tyrosine Kinase 88% 45% 92%
c-KIT Tyrosine Kinase 85% 30% 90%
ZAKSTE Kinase25%15%10%
PLK4PLK Kinase10%5%8%
ABL1Tyrosine Kinase75%91% 40%
RIPK2TKL Kinase60%12%35%

Analysis & Causality:

  • Compound A: Like Axitinib, this compound is a potent inhibitor of VEGFR and related receptor tyrosine kinases (PDGFRβ, c-KIT). However, it also shows significant inhibition of ABL1 and RIPK2. This polypharmacology could be beneficial (targeting multiple cancer pathways) or detrimental (leading to toxicity). The SAR suggests the "tail" of Compound A fits well into the active sites of this specific group of tyrosine kinases but is less discriminatory than desired.

  • Compound B: This derivative shows much-improved selectivity. While maintaining potent inhibition of VEGFR, its activity against PDGFRβ and c-KIT is markedly reduced. Critically, it shows very little activity against RIPK2 but has unexpectedly high potency against ABL1. This suggests that the structural modifications made to create Compound B introduced features recognized by the ABL1 active site while creating steric or electronic clashes in the PDGFRβ, c-KIT, and RIPK2 sites. This is a common outcome in drug discovery, where solving one selectivity problem can create another.

This type of comparative analysis is fundamental. It allows researchers to establish a clear SAR and rationally design the next generation of compounds to "dial out" unwanted off-target activities.[15][16]

Experimental Protocol: In-Depth Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a self-validating system for determining an accurate IC₅₀ value for a lead compound against a primary target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10] Kinase activity is correlated with ADP production; therefore, a decrease in the luminescent signal indicates inhibition.

Workflow Diagram:

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Signal Generation A Add Kinase, Substrate, ATP, and Inhibitor B Incubate at 30°C (e.g., 60 min) A->B C Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) B->C D Incubate at RT (40 min) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) D->E F Incubate at RT (30 min) E->F G Read Luminescence F->G

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase reaction buffer containing appropriate divalent cations (e.g., MgCl₂) and stabilizers (e.g., DTT, BSA). The exact composition is kinase-dependent.

    • Compound Dilution: Perform a serial dilution of the benzenesulfonamide inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series might start at a 1000X stock of 10 mM. Then, perform an intermediate dilution into kinase buffer.

    • Enzyme/Substrate Mix: Prepare a 2X working solution of the target kinase and its specific substrate in kinase buffer.

    • ATP Solution: Prepare a 2X working solution of ATP. The concentration should be 2x the desired final concentration (e.g., prepare a 20 µM solution for a final Kₘ of 10 µM).

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the serially diluted compound to the appropriate wells. For control wells (100% activity and 0% activity), add 2.5 µL of buffer with the corresponding DMSO concentration.

    • Add 2.5 µL of the 2X Enzyme/Substrate mix to all wells except the "0% activity" control.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • First Read: Stopping the Reaction & ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • Second Read: Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, which then fuels a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized % inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Validation: Connecting Biochemical Potency to Biological Function

A low IC₅₀ in a biochemical assay is promising, but it doesn't guarantee cellular activity. The compound must be cell-permeable, stable, and able to engage its target in the complex intracellular environment.

Signaling Pathway Analysis:

Let's consider a benzenesulfonamide derivative, K22 , which was designed as a potent inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[17]

PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Promotes G2M G2/M Phase Arrest PLK4->G2M Inhibitor Benzenesulfonamide K22 Inhibitor->PLK4 Inhibition (IC50 = 0.1 nM) Inhibitor->Centriole Blocks Centriole->G2M Correct progression Apoptosis Apoptosis Centriole->Apoptosis G2M->Apoptosis Leads to

Caption: Inhibition of the PLK4 signaling pathway by compound K22.[17]

Validation Protocol (Western Blot):

  • Cell Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells, which overexpress PLK4) and treat with increasing concentrations of the inhibitor (e.g., K22) for 24 hours.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE & Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Phospho-Substrate: An antibody specific to the phosphorylated form of a known PLK4 downstream substrate. A decrease in this signal indicates target engagement.

    • Total Substrate: To ensure changes in phosphorylation aren't due to protein degradation.

    • Apoptosis Marker: Cleaved PARP or Cleaved Caspase-3 to confirm the downstream functional outcome.

    • Loading Control: GAPDH or β-Actin to confirm equal protein loading.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. A dose-dependent decrease in the phospho-substrate signal would validate the biochemical data and confirm the compound's mechanism of action in a cellular system.

Conclusion

The selectivity profiling of benzenesulfonamide kinase inhibitors is a multi-step, iterative process that is central to successful drug development. It begins with a broad, unbiased assessment using large kinase panels, where careful consideration of assay technology and conditions is paramount for generating meaningful data. Comparative analysis of these profiles, guided by an understanding of structure-activity relationships, allows for the rational design of more selective compounds. Finally, the translation of biochemical potency into cellular function must be rigorously validated through mechanistic studies that probe the target signaling pathway. By integrating these layers of investigation, researchers can navigate the complexities of the human kinome and develop precisely targeted therapies with a higher probability of clinical success.

References

  • Ali, A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]

  • Shapiro, L. E. (2002). Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. PubMed. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Tinsley, H. N., et al. (2011). Celecoxib-induced growth inhibition in SW480 colon cancer cells is associated with activation of protein kinase G. PubMed. [Link]

  • P-long, L., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Shapiro, L. E. (2002). Should Celecoxib Be Contraindicated in Patients Who Are Allergic to Sulfonamides? ResearchGate. [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. DovePress. [Link]

  • Berrino, E., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Pawar, C., et al. (2017). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Semantic Scholar. [Link]

  • Pinna, L. A. (2003). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. [Link]

  • Zhang, T., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. ACS Publications. [Link]

  • Ide, H., et al. (2018). Cyclooxygenase inhibitors potentiate receptor tyrosine kinase therapies. DDDT. [Link]

  • Liu, T., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Jiang, Z-Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • Bua, S., et al. (2018). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. MDPI. [Link]

  • Dr.Oracle. (2025). Is Celebrex (Celecoxib) a sulfonamide drug? [Link]

  • Berrino, E., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. PubMed. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide as a High-Potency Irritant and Potential Sensitizer .

While specific toxicological data for this exact intermediate may be sparse in public registries, its structural pharmacophore—a sulfonamide core decorated with halogenated moieties (bromo and trifluoromethyl)—dictates a strict "Precautionary Principle" approach.

The Critical Risks:

  • Sensitization (The Sulfonamide Moiety): Sulfonamides are notorious haptens. Repeated exposure, even at low levels, can trigger anaphylactic sensitization (sulfa allergy).

  • Enhanced Absorption (The -CF3 Group): The trifluoromethyl group significantly increases lipophilicity (logP), facilitating rapid transport across the dermal barrier if skin contact occurs.

  • Corrosive Decomposition: In the event of fire or hydrolysis, this compound releases Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Sulfur Oxides (SOx).

Hazard Identification & Molecular Risk Analysis

To understand the PPE requirements, we must analyze the molecule's functional groups. This is not just about compliance; it is about biological causality.

Functional GroupAssociated RiskPhysiological Impact
Sulfonamide (-SO₂NH-) Sensitizer / Irritant Can bind to serum proteins, creating immunogenic complexes. High risk of contact dermatitis or respiratory sensitization.
Trifluoromethyl (-CF₃) Lipophilicity / Stability Increases metabolic stability and lipid solubility. If dissolved in organic solvents (e.g., DMSO, DCM), it penetrates nitrile gloves and skin faster than non-fluorinated analogs.
Aryl Bromide (-Br) Reactivity / Irritant Acts as a weak alkylating agent potential; contributes to mucous membrane irritation (eyes/lungs).

The PPE Matrix: A Multi-Barrier System

Core Philosophy: PPE is the last line of defense. It fails if engineering controls (fume hoods) are absent. The following matrix assumes you are working in a certified ISO Class 5 (or better) chemical fume hood.

Hand Protection Strategy (The "Double-Shell" Protocol)

Why: Standard 4-mil nitrile gloves degrade in <2 minutes when exposed to halogenated solvents (DCM/Chloroform) often used in synthesis. The lipophilic nature of this compound means it will "ride" the solvent through the glove and into your skin.

LayerMaterialSpecificationPurpose
Inner Layer Nitrile 4-5 mil, Powder-freeBiological barrier; protects skin from sweat and minor permeation.
Outer Layer Nitrile (High Dexterity) OR Laminate (Silver Shield) Nitrile: If using alcohols/water. Laminate: If using DCM, THF, or DMF.Nitrile: Sacrificial layer. Change immediately upon splash.[1] Laminate: Chemical barrier against penetrating solvents.
Respiratory & Eye Protection[2][3]
  • Primary Barrier: Certified Chemical Fume Hood .[2] Sash height must be kept below the breathing zone (typically 18 inches).

  • Respiratory PPE:

    • Routine Use: None required if hood is active.

    • Spill Cleanup/Powder Weighing (Outside Hood):Full-face respirator with P100/OV (Organic Vapor) cartridges .

      • Reasoning: A half-mask leaves eyes exposed. This compound is a lachrymator (tear-inducing) irritant.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent).

    • Prohibited: Standard safety glasses. Fine fluorinated powders flow like fluids and can bypass side shields.

Operational Protocol: The "Clean-Dirty" Workflow

This protocol establishes a self-validating system. If you find powder outside the "Hot Zone," the system has failed.

Phase 1: Engineering Setup (Pre-Work)
  • Static Control: Fluorinated sulfonamides are often static-prone "fluffy" solids. Place an ionizing bar or anti-static gun inside the hood to prevent powder dispersal during weighing.

  • Waste Prep: Place a solid waste container inside the hood before starting. Never remove contaminated items from the hood during the procedure.

Phase 2: The Handling Workflow

HandlingProtocol Start START: Risk Assessment HoodCheck Verify Fume Hood Flow (80-100 fpm) Start->HoodCheck Donning Don PPE: 1. Lab Coat 2. Goggles 3. Inner Gloves 4. Outer Gloves HoodCheck->Donning Weighing Weighing/Transfer (INSIDE HOOD ONLY) Donning->Weighing Solvent Solvent Addition (Avoid DCM if possible) Weighing->Solvent Splash Did a splash occur? Solvent->Splash ChangeGloves IMMEDIATE ACTION: 1. Doff outer gloves 2. Inspect inner gloves 3. Don new outer gloves Splash->ChangeGloves YES Cleanup Decontamination: Wipe surfaces with Ethanol/Acetone Splash->Cleanup NO ChangeGloves->Solvent Doffing Doffing Sequence: 1. Outer Gloves (to waste) 2. Goggles 3. Coat 4. Inner Gloves 5. Wash Hands Cleanup->Doffing End Process Complete Doffing->End

Figure 1: Operational workflow emphasizing the critical loop for glove replacement upon splash contact.

Phase 3: Decontamination & Doffing
  • The Wipe Down: Use a solvent-dampened wipe (Ethanol is usually effective for sulfonamides) to clean the balance and work surface.

  • Outer Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves inside the hood and discard them into the solid waste container.

  • Transport: If moving the material, the container must be double-sealed and wiped down before it crosses the hood sash.

Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<5g solid or <10mL solution):

    • Alert nearby personnel.

    • Cover with absorbent pads (liquid) or damp paper towels (solid) to prevent dust.

    • Wipe up using double-glove protocol .

    • Place waste in Halogenated Solid Waste .

  • Major Spill (>5g or outside hood):

    • Evacuate the lab immediately.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential respiratory irritation.

Waste Disposal Classification
  • Solid Waste: Label as "Hazardous Solid - Halogenated Organic - Toxic."

  • Liquid Waste: Must go into Halogenated Organic Waste streams. Do not mix with non-halogenated solvents, as the high bromine/fluorine content requires specific incineration protocols to scrub acid gases (HF/HBr).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2024).[3] Chemical Hygiene Plan - Office of Research Services.[3] Retrieved from [Link]

  • University of Pennsylvania - EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.